N-(4-fluorophenyl)prop-2-enamide
Description
BenchChem offers high-quality N-(4-fluorophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCGCAYBLBKRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390643 | |
| Record name | N-(4-fluorophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60252-77-9 | |
| Record name | N-(4-fluorophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(4-fluorophenyl)prop-2-enamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-(4-fluorophenyl)prop-2-enamide, a member of the acrylamide family, represents a molecule of significant interest in the fields of medicinal chemistry and material science. Its unique chemical architecture, featuring a reactive acrylamide moiety coupled with a fluorinated phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents and functional polymers. This guide, intended for researchers and professionals in drug development, offers a comprehensive overview of the synthesis, structural characterization, and potential applications of this compound, grounded in established scientific principles and experimental data.
Molecular Structure and Physicochemical Properties
N-(4-fluorophenyl)prop-2-enamide possesses a well-defined molecular structure that dictates its chemical behavior and potential for interaction with biological systems.
Chemical Structure:
Caption: Chemical structure of N-(4-fluorophenyl)prop-2-enamide.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| CAS Number | 60252-77-9 | [1] |
| Appearance | White solid | |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | Inferred from similar compounds[2] |
Synthesis of N-(4-fluorophenyl)prop-2-enamide
The synthesis of N-(4-fluorophenyl)prop-2-enamide is typically achieved through the acylation of 4-fluoroaniline with acryloyl chloride. This standard amide bond formation is a robust and high-yielding reaction.
Reaction Scheme:
Caption: Synthesis of N-(4-fluorophenyl)prop-2-enamide.
Detailed Experimental Protocol:
This protocol is adapted from a general procedure for the synthesis of N-aryl acrylamides.
Materials:
-
4-Fluoroaniline
-
Acryloyl chloride (freshly prepared or distilled)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
2 M Hydrochloric acid (HCl) aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, acryloyl chloride (1.1 eq) is added dropwise with stirring at 0 °C.
-
The reaction mixture is then stirred for 2 hours at room temperature.
-
Upon completion (monitored by TLC), the reaction is quenched by adding deionized water.
-
The organic phase is separated and washed sequentially with 2 M HCl aqueous solution, saturated NaHCO₃ aqueous solution, and brine.
-
The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield N-(4-fluorophenyl)prop-2-enamide as a white solid. A 92% yield has been reported for this reaction.[3]
Causality Behind Experimental Choices:
-
Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the acylation reaction, driving the equilibrium towards the product side.
-
Anhydrous Conditions: The use of anhydrous solvent is crucial as acryloyl chloride is highly reactive towards water, which would lead to the formation of acrylic acid and reduce the yield of the desired amide.
-
Washing Steps: The series of washes with acidic and basic solutions are performed to remove unreacted starting materials and byproducts, ensuring the purity of the final product.
Spectroscopic Characterization
The structural integrity of N-(4-fluorophenyl)prop-2-enamide is confirmed through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z 165, corresponding to the molecular weight of the compound. This has been experimentally observed.[3]
-
Base Peak: m/z 111, resulting from the loss of the acryloyl group (C₃H₃O), is the most abundant fragment.[3]
Caption: Proposed mass fragmentation of N-(4-fluorophenyl)prop-2-enamide.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic & Vinylic |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1600 | C=C Stretch | Alkene |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1240 | C-F Stretch | Aryl-Fluoride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Expected Chemical Shifts):
-
Vinyl Protons (3H): Multiplets in the range of δ 5.8-6.5 ppm.
-
Aromatic Protons (4H): Two sets of doublets or multiplets in the range of δ 7.0-7.7 ppm, characteristic of a para-substituted benzene ring.
-
Amide Proton (1H): A broad singlet typically observed between δ 8.0-10.0 ppm.
¹³C NMR (Expected Chemical Shifts):
-
Carbonyl Carbon (C=O): δ ~164 ppm.
-
Aromatic Carbons: Signals between δ 115-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
-
Vinylic Carbons (CH₂=CH): Signals between δ 125-132 ppm.
Potential Applications in Drug Development and Material Science
The unique structural features of N-(4-fluorophenyl)prop-2-enamide make it a valuable building block in several areas of research.
-
Pharmaceuticals: The acrylamide moiety can act as a Michael acceptor, enabling covalent bonding with target proteins. This is a strategy employed in the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action. The fluorophenyl group can improve metabolic stability and binding affinity through favorable interactions with protein targets. Acrylamide derivatives have shown potential as anticancer agents and for the treatment of neuropathic pain.[4][5]
-
Material Science: The vinyl group allows for polymerization, making N-(4-fluorophenyl)prop-2-enamide a useful monomer for the synthesis of functional polymers. These polymers may have applications in areas such as hydrogels for drug delivery, coatings, and adhesives.
Safety and Handling
N-(4-fluorophenyl)prop-2-enamide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
-
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. PMC - NIH. Available at: [Link]
-
Draft Toxicological Profile for Acrylamide. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. MDPI. Available at: [Link]
-
(PDF) Acrylamide, Synthesis and Properties. ResearchGate. Available at: [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Acrylamide and Polyacrylamide: A Review of Production, Use, Environmental Fate and Neurotoxicity. ResearchGate. Available at: [Link]
-
Assessment of Acrylamide Levels by Advanced Molecularly Imprinted Polymer-Imprinted Surface Plasmon Resonance (SPR) Sensor Technology and Sensory Quality in Homemade Fried Potatoes. MDPI. Available at: [Link]
-
Acrylamide - Wikipedia. Wikipedia. Available at: [Link]
-
Review of Research into the Determination of Acrylamide in Foods. MDPI. Available at: [Link]
-
(A) ¹H-NMR spectrum of N-(4-aminophenyl) acrylamide; (B) TEM image of the as-prepared AuNPs. ResearchGate. Available at: [Link]
-
Coordination Chemistry of Acrylamide 4. Crystal Structures and IR Spectroscopic Properties of Acrylamide Complexes with CoII, NiII, and ZnII nitrates. ResearchGate. Available at: [Link]
-
A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. MDPI. Available at: [Link]
-
FTIR and DFT spectra of Acrylamide, and peaks are marked with their.... ResearchGate. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. Available at: [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. OUCI. Available at: [Link]
-
Acrylamide in food – EU versus FDA approaches. ResearchGate. Available at: [Link]
-
Tetrahedron Letters. ScienceDirect. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
13 C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and.... ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for "N-(4-fluorophenyl)prop-2-enamide" from 4-fluoroaniline
Topic: Synthesis protocol for "N-(4-fluorophenyl)prop-2-enamide" from 4-fluoroaniline
For Research Use Only. Not for use in diagnostic procedures.
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of N-(4-fluorophenyl)prop-2-enamide from 4-fluoroaniline and acryloyl chloride. The described method is a variation of the Schotten-Baumann reaction, a reliable and widely used technique for the formation of amides. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure that emphasizes safety, efficiency, and the attainment of a high-purity final product. The document includes essential information on the reaction mechanism, purification strategies, and analytical characterization of the target compound.
Introduction
N-aryl acrylamides are a significant class of organic compounds that serve as versatile building blocks in the synthesis of polymers and various biologically active molecules. The acrylamide functional group is particularly useful as it can participate in a range of chemical transformations, including Michael additions and polymerization reactions. The incorporation of a fluorine atom into the phenyl ring, as in N-(4-fluorophenyl)prop-2-enamide, is a common strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. This protocol details a robust and reproducible method for the synthesis of this valuable compound.
Reaction Mechanism and Scientific Rationale
The synthesis of N-(4-fluorophenyl)prop-2-enamide is achieved through a nucleophilic acyl substitution reaction. The nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride to form a tetrahedral intermediate. A base, such as triethylamine, is incorporated into the reaction mixture to neutralize the hydrochloric acid that is generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction towards completion. This general method for synthesizing amides from amines and acid chlorides is known as the Schotten-Baumann reaction.[1][2]
Figure 1. Reaction mechanism for the synthesis of N-(4-fluorophenyl)prop-2-enamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich | 371-40-4 |
| Acryloyl chloride | 98% | Sigma-Aldrich | 814-68-6 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate | Reagent Grade | VWR | 7487-88-9 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
Safety Precautions:
-
4-Fluoroaniline: Harmful if swallowed and causes severe skin burns and eye damage. It is also toxic to aquatic life.[3]
-
Acryloyl chloride: Highly flammable liquid and vapor. It is fatal if inhaled and causes severe skin burns and eye damage.[4] It also reacts violently with water.[4]
-
Dichloromethane: Suspected of causing cancer.
-
Triethylamine: Highly flammable liquid and vapor, and is harmful if swallowed. It causes severe skin burns and eye damage.
All experimental procedures should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
Experimental Protocol
Reaction Setup
Figure 2. Experimental workflow for the synthesis of N-(4-fluorophenyl)prop-2-enamide.
Step-by-Step Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-fluoroaniline (1.0 eq) and anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add acryloyl chloride (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorophenyl)prop-2-enamide.
Characterization of N-(4-fluorophenyl)prop-2-enamide
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure of N-(4-fluorophenyl)prop-2-enamide. |
| ¹³C NMR | Consistent with the structure of N-(4-fluorophenyl)prop-2-enamide. |
| Mass Spectrometry (MS) | [M+H]⁺ calculated for C₉H₈FNO: 166.06627; found: consistent with calculated value.[6] |
| Melting Point | Literature value: 105-107 °C. |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Acryloyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of acrylic acid.
-
Exothermic Reaction: The reaction is exothermic. The slow, dropwise addition of acryloyl chloride at 0 °C is crucial for controlling the reaction temperature and minimizing the formation of byproducts.
-
Purification: If the crude product is difficult to purify by column chromatography, recrystallization from a suitable solvent system can be an alternative method.
-
Product Stability: Acrylamide and its derivatives can be prone to polymerization, especially at elevated temperatures or upon exposure to light. Store the purified product in a cool, dark, and dry place.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(4-fluorophenyl)prop-2-enamide. By adhering to the outlined procedures and safety precautions, researchers can consistently obtain the target compound in high purity, which is suitable for a variety of applications in chemical and pharmaceutical research.
References
- Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide. (n.d.). Google Patents.
-
Spiess, P. (2022, April 30). Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). YouTube. Retrieved January 29, 2026, from [Link]
- Soares, B. G., Pires, N. M. T., & Leite, M. C. A. M. (1998). Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. Journal of Polymer Science Part A: Polymer Chemistry, 36(14), 2639–2648.
-
National Center for Biotechnology Information. (n.d.). N-(4-fluorophenyl)prop-2-enamide. In PubChem. Retrieved January 29, 2026, from [Link]
-
Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. Retrieved January 29, 2026, from [Link]
- Gowda, B. T., Tokarcik, M., Kozisek, J., & Fuess, H. (2012). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2012(2), M771.
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE CUET. Retrieved January 29, 2026, from [Link]
- Synthesis method of 2-fluorine-4-substituted aminoaniline. (n.d.). Google Patents.
- Purification of acrylamide. (n.d.). Google Patents.
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved January 29, 2026, from [Link]
- Process for preparing para-fluoroanilines. (n.d.). Google Patents.
-
Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]
- Adage, T., & Kulkarni, S. (2015). Efficient and Facile Synthesis of Acrylamide Libraries for Protein-Guided Tethering.
- Preparation method of para-fluoroaniline. (n.d.). Google Patents.
- Balaji, P. V., & Dalal, D. S. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Journal of the Serbian Chemical Society, 83(10), 1141–1149.
- Szczesna, D., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
-
schotten baumann reaction/Chemical properties of aniline/organic nitrogen compounds/Vol 2/XII/TN. (2020, March 21). YouTube. Retrieved January 29, 2026, from [Link]
- Zoghi, A., et al. (2022). Detoxification of Acrylamide by Potentially Probiotic Strains of Lactic Acid Bacteria and Yeast. Foods, 11(15), 2269.
- Kumar, S., et al. (2023). Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. RSC Advances, 13(28), 19134–19145.
- Fun, H.-K., et al. (2012). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
-
Acrylamide. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]
- dos Santos, J. D., et al. (2020). Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide. Journal of Molecular Structure, 1202, 127271.
- Catalytic bromination of 2-fluoroaniline. (n.d.). Google Patents.
- Zhang, Z., & Tu, Y.-Q. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry, 21, 683–691.
- Gowda, B. T., et al. (2012). N-(4-Fluorophenyl)-2,2-dimethylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1757.
- Spiess, P., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society, 143(27), 10524–10529.
Sources
High-Precision Antimicrobial Profiling of N-(4-fluorophenyl)prop-2-enamide Derivatives
Application Note & Protocol Guide
Executive Summary & Chemical Context
N-(4-fluorophenyl)prop-2-enamide represents a class of Targeted Covalent Inhibitors (TCIs) .[1][2] The molecule consists of two critical pharmacophores:
-
Prop-2-enamide (Acrylamide) Warhead: A Michael acceptor that forms irreversible covalent bonds with nucleophilic cysteine residues in bacterial enzymes (e.g., FabH, MurA).[1]
-
4-Fluorophenyl Moiety: The fluorine atom at the para-position enhances lipophilicity for membrane penetration and blocks metabolic degradation (para-hydroxylation), extending the compound's half-life.[1]
Critical Challenge: While effective, acrylamides can exhibit non-specific toxicity or instability in complex media.[1] This guide provides a rigorous, self-validating framework to distinguish true antimicrobial efficacy from assay artifacts.
Experimental Workflow Overview
The following diagram outlines the logical flow from compound preparation to advanced mechanism validation.
Figure 1: Integrated screening workflow for covalent acrylamide inhibitors. The process prioritizes early identification of non-specific toxicity and solubility issues.
Pre-Assay Preparation & Handling
Objective: Prevent precipitation and hydrolysis of the acrylamide warhead.[1]
Stock Solution Preparation[1]
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.[1]
-
Concentration: Prepare a 10 mg/mL or 10 mM master stock.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce polymerization of the acrylamide.
Stability Verification (Self-Validation Step)
Before biological testing, verify the integrity of the Michael acceptor.[1]
-
Method: Run a generic HPLC-UV (254 nm) trace.
-
Criteria: Purity >95%. If the "prop-2-enamide" double bond has degraded (hydrated), the compound loses its covalent activity.[1]
Primary Antimicrobial Screen (MIC/MBC)
Protocol Standard: Adapted from CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests) [[1]].
Materials[1][3][4][5][6]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]
-
Control: Ciprofloxacin (positive) and DMSO (vehicle negative).[1]
Microdilution Protocol[1]
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Plate Setup: Use 96-well round-bottom polypropylene plates (prevents binding of lipophilic drugs).
-
Dilution Series: Perform 2-fold serial dilutions of the N-(4-fluorophenyl)prop-2-enamide derivative.
-
Incubation: 35 ± 2°C for 16–20 hours (aerobic).
-
Readout: The MIC is the lowest concentration with no visible growth.[1]
MBC Determination[1]
-
Aliquots (10 µL) from wells showing no growth are plated onto Mueller-Hinton Agar.[1]
-
Incubate for 24 hours.
-
MBC: The concentration killing
of the initial inoculum.[1]
Data Interpretation Table:
| Metric | Potent | Moderate | Weak/Inactive |
|---|
| MIC (µg/mL) |
Mechanism of Action (MoA): Covalent Binding Validation
Scientific Rationale: Acrylamides are "promiscuous" if too reactive.[1] You must prove the antibacterial effect is due to specific inhibition, not general alkylation of media proteins.
Glutathione (GSH) Adduct Assay
This assay mimics the reaction with a cysteine thiol in a protein active site.[1]
Protocol:
-
Mix: Compound (50 µM) + Reduced Glutathione (500 µM) in PBS (pH 7.4).
-
Incubate: 37°C for 60 minutes.
-
Analyze: LC-MS/MS.
-
Success Criteria: Detection of the [M + GSH + H]+ adduct mass.
MIC Shift Assay (Thiol Interference)
To confirm the warhead is essential:
-
Run MIC in the presence of 2 mM DTT (Dithiothreitol) or excess GSH.[1]
-
Result: If MIC increases significantly (e.g., 4-fold to >64-fold) in the presence of thiols, the mechanism is thiol-dependent covalent inhibition [[2]].[1]
Figure 2: Competitive mechanism. Exogenous thiols (Interference) scavenge the drug, protecting the bacterial enzyme.[1] A shift in MIC confirms the covalent mode of action.
Safety & Selectivity Profiling
Rationale: The 4-fluorophenyl group increases lipophilicity, which may lead to mammalian cell toxicity.[1]
Cytotoxicity Assay (MTT/MTS)[1]
-
Cell Lines: HEK293 (Kidney) or HepG2 (Liver).[1]
-
Protocol:
Selectivity Index (SI) Calculation
[1]-
Target: SI > 10 is generally required for early drug candidates.[1]
-
Analysis: If SI < 1, the compound is a general toxin, likely due to non-specific alkylation of eukaryotic proteins.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][6][7] CLSI.[1][3][6][4][5]
-
Singh, J., et al. (2011).[1] The resurgence of covalent drugs.[1][2] Nature Reviews Drug Discovery.[1]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012).[1] Drug discovery for targeted covalent inhibitors.[1][2] Expert Opinion on Drug Discovery.[1]
-
Pang, Y., et al. (2020).[1] Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives.[1] (Context on fluorophenyl/acrylamide activity). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
Application of "N-(4-fluorophenyl)prop-2-enamide" in coatings and films
Application Note: Advanced Functional Coatings & Films using N-(4-fluorophenyl)prop-2-enamide
Abstract
N-(4-fluorophenyl)prop-2-enamide (NFPA), also known as N-(4-fluorophenyl)acrylamide, represents a distinct class of functional monomers bridging the gap between hydrophilic acrylamides and hydrophobic fluoropolymers. This guide details the application of NFPA in synthesizing high-glass-transition temperature (Tg) coatings, moisture-resistant optical films, and controlled-permeability matrices for drug delivery. By leveraging the specific electronic and steric effects of the para-fluorine substituent, researchers can engineer surfaces that exhibit robust adhesion (via amide hydrogen bonding) while maintaining low surface energy and chemical resistance.
Chemical Identity & Mechanistic Insight
Molecule: N-(4-fluorophenyl)prop-2-enamide CAS: 60252-77-9 Structure: Acrylamide backbone with a para-fluorinated phenyl pendant group.
The "Fluorine Effect" in Coating Architectures
The incorporation of NFPA into polymer backbones imparts unique properties driven by the fluorine atom's high electronegativity and the aromatic ring's rigidity:
-
Surface Segregation: During film formation, the low-surface-energy fluorophenyl groups tend to migrate toward the air-polymer interface, creating a hydrophobic "shield" while the amide groups anchor the polymer to the substrate.
-
Thermal Stability: The rigid aromatic side chain restricts segmental motion, significantly elevating the glass transition temperature (Tg) compared to alkyl acrylamides. Homopolymers of N-phenylacrylamides typically exhibit Tg > 160°C.
-
Chemical Resistance: The C-F bond provides resistance against metabolic degradation (relevant for bio-implants) and hydrolytic attack.
Application I: High-Performance Optical & Protective Coatings
Context: Electronic displays and optical sensors require coatings that adhere strongly to glass/oxide surfaces but repel moisture and oils.
Formulation Strategy
NFPA is copolymerized with methyl methacrylate (MMA) or styrene to balance hardness and processability. The amide group in NFPA serves as an internal adhesion promoter, eliminating the need for separate silane primers.
Experimental Protocol: Synthesis of Poly(NFPA-co-MMA)
Objective: Synthesize a transparent, hydrophobic copolymer for optical coating.
Materials:
-
Monomer A: N-(4-fluorophenyl)prop-2-enamide (NFPA) [Recrystallized]
-
Monomer B: Methyl Methacrylate (MMA) [Distilled]
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Feed Preparation: In a Schlenk flask, dissolve NFPA (2.0 g) and MMA (8.0 g) in 1,4-Dioxane (40 mL). The 20:80 wt% ratio ensures optical clarity while retaining functional properties.
-
Degassing: Purge the solution with dry nitrogen for 20 minutes to remove dissolved oxygen (radical scavenger).
-
Initiation: Add AIBN (1 wt% relative to monomers) under nitrogen flow.
-
Polymerization: Seal the flask and immerse in an oil bath at 70°C for 12 hours under magnetic stirring.
-
Purification:
-
Cool the viscous solution to room temperature.
-
Precipitate dropwise into an excess of cold methanol (10x volume).
-
Filter the white precipitate and re-dissolve in THF.
-
Re-precipitate in diethyl ether to remove unreacted NFPA.
-
-
Drying: Vacuum dry at 50°C for 24 hours.
Data Output: Expected Properties
| Property | Value (Approx.) | Note |
|---|---|---|
| Contact Angle (Water) | 85° - 95° | Significantly higher than PMMA (~70°) |
| Refractive Index (nD) | 1.52 - 1.54 | Increased by aromatic content |
| Glass Transition (Tg) | ~125°C | Enhanced thermal stability |
| Adhesion (Cross-hatch) | 5B (ASTM D3359) | Excellent on glass substrates |
Application II: Modulating Permeability in Drug Delivery Films
Context: For "Drug Development Professionals," NFPA is a critical tool for transdermal patches or drug-eluting stent coatings. The hydrophobic fluorophenyl group acts as a "gate," slowing the diffusion of hydrophilic drugs.
Mechanism of Action
Unlike standard hydrogels (e.g., PolyHEMA) which release drugs rapidly, incorporating NFPA introduces hydrophobic domains. These domains reduce water swelling and create a tortuous path for the drug molecule, linearizing the release profile.
Protocol: Casting Controlled-Release Films
Objective: Create a film with tunable permeability for a model hydrophilic drug (e.g., Lidocaine HCl).
-
Polymer Solution: Dissolve Poly(NFPA-co-HEMA) (synthesized via similar radical protocol, 30:70 ratio) in Ethanol/Water (90:10) to form a 10 wt% solution.
-
Drug Loading: Add Lidocaine HCl (1 wt% relative to polymer) and stir until dissolved.
-
Film Casting:
-
Pour solution into a Teflon mold or onto a backing layer.
-
Controlled Evaporation: Cover with a perforated lid to slow solvent evaporation (prevents skinning).
-
Dry at 40°C for 12 hours.
-
-
Annealing (Critical Step): Heat the film to 100°C (near Tg) for 30 minutes. This promotes chain relaxation and surface segregation of the fluorinated groups, "sealing" the surface.
Visualization of Molecular Architecture
The following diagram illustrates the synthesis workflow and the resulting film architecture, highlighting the surface segregation of the fluorinated moieties.
Caption: Schematic of NFPA copolymerization and subsequent surface segregation of fluorinated groups during film annealing, creating a hydrophobic barrier.
Critical Considerations & Troubleshooting
-
Solubility: NFPA is sparingly soluble in water. Use polar organic solvents (DMF, DMSO, Dioxane, THF) for polymerization.
-
Inhibition: The amide hydrogen can interact with certain radical inhibitors. Ensure monomers are purified (recrystallized from toluene/hexane) before use.
-
Safety: While less volatile than acrylamide, NFPA should be handled with standard PPE. Avoid inhalation of dusts.
References
-
Polymer Properties & Synthesis
-
Synthesis and thermal degradation of poly(N-phenyl acrylamide). Journal of Applied Polymer Science.[3] (Establishes baseline thermal properties for N-aryl acrylamides).
-
-
Fluorinated Acrylamides in Coatings
- Ambient self-crosslinkable latex. US Patent 9394460B1.
-
Hydrogel & Bio-interface Applications
-
Optical & Dielectric Films
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of N-(4-fluorophenyl)prop-2-enamide
Welcome to the technical support center for the synthesis of N-(4-fluorophenyl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common yield-related challenges encountered during this specific amidation reaction. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic strategy and achieve higher, more consistent yields.
Introduction to the Synthesis
The synthesis of N-(4-fluorophenyl)prop-2-enamide typically proceeds via a nucleophilic acyl substitution, most commonly the Schotten-Baumann reaction. This involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions and experimental challenges that can significantly impact the yield of the desired product.
This guide provides a question-and-answer-based troubleshooting framework, detailed experimental protocols, and an in-depth look at the causative factors behind common synthesis issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction has resulted in a very low yield or no product at all. What are the most likely causes?
Low or no yield in the synthesis of N-(4-fluorophenyl)prop-2-enamide can often be attributed to one or more of the following critical factors:
-
Inadequate Basicity: The reaction of acryloyl chloride with 4-fluoroaniline generates one equivalent of hydrochloric acid (HCl). This will protonate the unreacted 4-fluoroaniline, rendering it non-nucleophilic and effectively halting the reaction. The addition of a suitable base is crucial to neutralize the in-situ generated HCl.[1]
-
Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive and susceptible to hydrolysis by any residual water in the reagents or solvent, or from the aqueous base solution if not properly controlled. This hydrolysis consumes the acyl chloride, converting it to acrylic acid, which will not react with the aniline under these conditions.
-
Polymerization of Acryloyl Chloride: The vinyl group in acryloyl chloride makes it highly susceptible to radical polymerization, especially in the presence of heat, light, or impurities.[2][3] This can lead to the formation of poly(acryloyl chloride) and a significant reduction in the amount of acylating agent available to react with the aniline.
-
Low Nucleophilicity of 4-Fluoroaniline: While an amine, 4-fluoroaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the fluorine atom and the delocalization of the nitrogen lone pair into the aromatic ring. This can slow down the desired amidation reaction, allowing competing side reactions to become more prevalent.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low yield.
FAQ 2: I observe a significant amount of a white, insoluble solid in my reaction mixture. What is it and how can I prevent its formation?
This is a common observation and is most likely due to one of two possibilities:
-
4-Fluoroanilinium Chloride: This is the salt formed from the reaction of 4-fluoroaniline with the HCl byproduct. It is insoluble in many organic solvents like dichloromethane.
-
Cause: Insufficient or slow addition of the base.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine) is present in the reaction mixture before the addition of acryloyl chloride. For Schotten-Baumann conditions with aqueous NaOH, vigorous stirring is essential to ensure the HCl is neutralized in the aqueous phase as it is formed.
-
-
Poly(acryloyl chloride) or Poly(acrylic acid): If the acryloyl chloride has polymerized, the resulting polymer will be insoluble. If this polymer is then exposed to water during workup, it will hydrolyze to poly(acrylic acid).
FAQ 3: My yield is moderate, but I have a significant side product that is difficult to separate. What could this side product be?
A likely side product in this reaction is the Michael adduct , N-(4-fluorophenyl)-3-(4-fluorophenylamino)propanamide.
-
Cause: This occurs when a molecule of the 4-fluoroaniline acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated amide product (Michael addition). This is more likely to occur if the reaction is run for an extended period or at elevated temperatures.
-
Prevention and Mitigation:
-
Control Stoichiometry: Use a slight excess of acryloyl chloride (e.g., 1.05-1.1 equivalents) to ensure the complete consumption of the aniline.
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) to disfavor the Michael addition.
-
Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting aniline is consumed.
-
Purification: This side product can often be separated from the desired product by column chromatography.
-
Reaction Scheme: Desired Reaction and Key Side Reactions
Caption: Desired reaction and major side reactions.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of N-(4-fluorophenyl)prop-2-enamide, designed to minimize common side reactions.
Materials:
-
4-Fluoroaniline (1.0 eq.)
-
Acryloyl chloride (1.05 eq.)
-
Triethylamine (Et3N) (1.2 eq.) or 10% aqueous NaOH solution
-
Anhydrous Dichloromethane (DCM)
-
Hydroquinone (catalytic amount, ~0.1 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 4-fluoroaniline (1.0 eq.) and a catalytic amount of hydroquinone. Dissolve the solids in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice bath with magnetic stirring.
-
Base Addition: Slowly add triethylamine (1.2 eq.) to the cooled solution.
-
Acryloyl Chloride Addition: Add acryloyl chloride (1.05 eq.) dropwise to the stirred mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | 0-5 °C during addition | Minimizes hydrolysis and polymerization of acryloyl chloride. |
| Base | Triethylamine or aq. NaOH | Neutralizes HCl byproduct to prevent aniline protonation. |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that dissolves reactants well. |
| Inhibitor | Hydroquinone or Phenothiazine | Prevents radical polymerization of acryloyl chloride. |
| Stoichiometry | Slight excess of acryloyl chloride | Drives the reaction to completion and minimizes unreacted aniline. |
Table 1: Key Reaction Parameters and Their Justification
Confirming Product Identity
After purification, it is essential to confirm the identity and purity of the synthesized N-(4-fluorophenyl)prop-2-enamide. The following are expected characterization data, though actual values should be determined experimentally.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl group, the vinyl protons of the acryloyl group, and a broad singlet for the amide N-H. |
| ¹³C NMR | Resonances for the carbonyl carbon, vinyl carbons, and the carbons of the fluorophenyl ring. |
| IR Spectroscopy | Characteristic peaks for the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and C=C stretch (~1620 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₈FNO. |
References
- Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182.
- Baumann, E. (1886). Ueber die Anwendung von Benzoylchlorid in der organischen Analyse. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- BenchChem. (2025).
- Patai, S. (Ed.). (1970). The Chemistry of Acyl Halides. John Wiley & Sons.
- U.S. Patent 5,395,966. (1995). Process for the manufacture of acryloyl chloride.
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999, pp. 503-510.
- Larock, R. C. (1999).
Sources
Common side products in the synthesis of N-substituted acrylamides
Role: Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Optimization of Acrylamide Warhead Synthesis Ticket ID: REF-ACR-2024-OPT
Diagnostic Hub: Identify Your Issue
Before modifying your protocol, match your observation to the likely side product using the diagnostic matrix below.
| Observation (Physical/Analytical) | Likely Culprit | Root Cause | Severity |
| LCMS: Mass = Product + Amine (+135/etc) | Michael Adduct | Nucleophilic attack on | Critical |
| Physical: Insoluble "goo," gel, or white precipitate that is not product | Polymer | Radical-initiated polymerization | Critical |
| LCMS: Mass = Product + 18 (or Acrylate mass) | Hydrolysis | Wet solvents or poor leaving group reactivity | Moderate |
| NMR: Extra vinylic signals or urea peaks | Coupling Byproducts | Incomplete coupling or urea rearrangement | Low |
Technical Deep Dive: The Competitive Pathways
To control purity, you must visualize the reaction not as a single path, but as a competition between Substitution (Desired) and Conjugate Addition (Undesired).
Pathway Analysis (Graphviz)
Figure 1: The competitive landscape. The product of the reaction (Acrylamide) becomes the substrate for the side reaction (Michael Addition).
Troubleshooting Guides
Issue A: The "Double Addition" (Michael Adducts)
Symptom: Your mass spectrum shows a peak corresponding to [M + Amine].
Mechanism: The amine is a nucleophile. It attacks the carbonyl carbon (good) but can also attack the
Corrective Actions:
-
Temperature is King: The activation energy for Michael addition is generally higher than for amidation.
-
Protocol: Run the addition at -10°C to 0°C . Do not warm to room temperature until the acid chloride is fully consumed.
-
-
The "Reverse Addition" Technique:
-
Standard: Adding Acid Chloride to Amine -> High local concentration of Amine -> Favors Michael Addition.
-
Optimized: Add Amine to Acid Chloride (or simultaneous addition) to keep the amine concentration low relative to the electrophile.
-
-
Biphasic Protection (Schotten-Baumann):
-
Use a biphasic system (DCM/Water or THF/Sat. NaHCO3).[1]
-
Why it works: The amine reacts at the interface. The neutral acrylamide product migrates into the organic layer, while the protonated excess amine remains in the aqueous layer, physically separating the reactants from the Michael acceptor.
-
Issue B: The "Goo" (Polymerization)
Symptom: The reaction turns into a viscous oil or contains insoluble white solids that are not salts. Mechanism: Acrylamides are prone to radical polymerization initiated by light, heat, or peroxides in solvents (especially THF/Ethers).
Corrective Actions:
-
Inhibitor Management: Ensure your acryloyl chloride contains a stabilizer (typically 200-400 ppm MEHQ or phenothiazine).
-
Critical: Inhibitors like MEHQ require dissolved oxygen to function. Do not purge your reaction with nitrogen too aggressively; a light sparge or headspace blanket is safer than a full degas.
-
-
Solvent Hygiene:
-
Avoid old THF. Peroxides in THF act as radical initiators. Test THF with peroxide strips before use.
-
-
Foil Wrap: Wrap the reaction flask in aluminum foil to exclude ambient UV light.
Protocol: Optimized Synthesis (The "Golden Standard")
This protocol is designed to minimize both Michael addition and polymerization.[2]
Reagents:
-
Amine (1.0 equiv)
-
Acryloyl Chloride (1.1 - 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous DCM (preferred) or THF (fresh).
Step-by-Step Workflow:
-
Preparation: Dissolve Amine and Base in DCM. Cool to -10°C (Ice/Salt bath).
-
Addition: Dilute Acryloyl Chloride in a small volume of DCM. Add this solution dropwise to the amine over 30-60 minutes.
-
Control Point: Monitor internal temperature. Do not let it rise above 0°C.
-
-
Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC/LCMS.[3]
-
Note: If the reaction is slow, warm to RT only after confirming >80% conversion.
-
-
Quench: Add saturated aqueous NaHCO3.
-
Workup: Extract with DCM. Wash organic layer with:
-
1x Water
-
1x 0.5M HCl (Critical: This removes unreacted amine, preventing Michael addition during concentration).
-
1x Brine.
-
-
Concentration: Dry over Na2SO4. Evaporate solvent at <30°C bath temperature. Do not overheat the rotovap bath, as this induces thermal polymerization.
Comparison: Reagent Selection Matrix
| Feature | Acryloyl Chloride | Acrylic Acid + Coupling Agent (EDC/HATU) | Acrylic Anhydride |
| Reactivity | High (Fast) | Moderate | High |
| Michael Adduct Risk | High (due to HCl generation if base is insufficient) | Low (milder conditions) | Moderate |
| Polymerization Risk | Moderate | High (Active esters polymerize easily) | Moderate |
| Purification | Easy (Extraction) | Difficult (Urea byproducts) | Easy (Acid byproduct) |
| Best For... | Robust, simple amines | Acid-sensitive substrates | Scale-up (avoiding Cl ions) |
FAQ: Frequently Asked Questions
Q: Can I distill my acrylamide to purify it? A: Generally, no . Most N-substituted acrylamides are solids or high-boiling oils that will polymerize (explode) or decompose upon heating. Recrystallization (from EtOAc/Hexane) or Flash Chromatography are preferred.
Q: My LCMS shows a peak at M+56. What is it? A: If you used acetone in your glassware cleaning or workup, this is likely the aldol condensation product of acetone reacting with the amine or the acrylamide. However, in the context of acryloyl chloride, M+36/38 usually indicates HCl adducts (rare) or Cl-substitution. M+72 is often Acrylic Acid (M=72) dimer.
Q: How do I remove the Michael Adduct if it's already formed? A: It is very difficult to separate because the polarity is similar to the product.
-
Strategy: If the impurity is <10%, try recrystallization . The linear acrylamide often packs better than the branched Michael adduct.
-
Strategy:Flash Chromatography on Silica. The Michael adduct (secondary amine) is usually more polar and will streak or elute later than the amide.
References
-
Mechanism of Michael Addition: Mather, B. D., et al. "Michael addition reactions in polymer synthesis." Progress in Polymer Science 31.5 (2006): 487-531. Link
- Polymerization Inhibition: "Inhibitors for Acrylic Acid and Acrylates." BASF Technical Bulletin. (General industry standard for MEHQ usage).
- Synthesis Optimization: Ohlan, S., et al. "Synthesis and antimicrobial activity of some new N-substituted acrylamides." Acta Pharmaceutica 57.3 (2007): 365-370.
-
Covalent Inhibitor Design (Context): De Cesco, S., et al. "Covalent inhibitors design and discovery." European Journal of Medicinal Chemistry 138 (2017): 96-114. Link
Sources
Technical Support Center: Optimizing N-Acylation of Weakly Basic Anilines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-acylation of weakly basic anilines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this fundamental yet often tricky transformation. Weakly basic anilines, characterized by electron-withdrawing groups on the aromatic ring, present unique reactivity challenges due to their diminished nucleophilicity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter at the bench.
Q1: My reaction shows no conversion of the starting aniline. What are the likely causes?
A1: A complete lack of reactivity typically points to one of three core issues: insufficient nucleophilicity of the aniline, deactivation of the aniline, or an insufficiently reactive acylating agent.
-
Aniline Protonation: The most common culprit is the protonation of the weakly basic aniline by an acidic byproduct. For instance, using acyl chlorides generates one equivalent of HCl, which will readily form a non-nucleophilic ammonium salt with your starting material[1].
-
Solution: Ensure you are using at least one stoichiometric equivalent of a suitable base (e.g., pyridine, triethylamine, or K₂CO₃) to scavenge the acid as it forms[1].
-
-
Insufficient Activation: Your reaction conditions may simply not be energetic enough to overcome the high activation barrier.
-
Solution: Increase the reaction temperature. For particularly stubborn substrates, consider switching to a higher-boiling solvent or employing microwave irradiation, which is highly effective at accelerating these transformations, often dramatically reducing reaction times[2].
-
-
Lewis Acid Deactivation: While Lewis acids can activate acylating agents, they can also complex with the lone pair of the aniline's nitrogen atom. This converts the amino group into a strongly deactivating substituent, effectively shutting down the reaction[3].
-
Solution: Avoid strong Lewis acids unless the protocol specifically calls for them with a well-matched substrate. Consider nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) instead.
-
Q2: I'm observing very low yields despite seeing some product formation. How can I improve it?
A2: Low yields suggest that the reaction is proceeding but is either incomplete or plagued by competing processes or product loss.
-
Reversible Reaction or Unfavorable Equilibrium: Direct acylation with carboxylic acids can be an equilibrium process, where water removal is necessary to drive the reaction forward.
-
Solution: If using a carboxylic acid, consider azeotropic removal of water with a Dean-Stark apparatus or switch to a more reactive acylating agent like an anhydride or acyl chloride.
-
-
Sub-optimal Reagent Stoichiometry: Using an insufficient amount of the acylating agent or base can lead to incomplete conversion.
-
Solution: Try using a slight excess (1.1–1.5 equivalents) of the acylating agent. Ensure the base is present in at least a 1:1 molar ratio relative to the acid byproduct generated.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solubility and reaction rate.
Q3: My TLC plate shows multiple spots, indicating side products. What are they and how can I prevent them?
A3: Side product formation usually arises from the reaction of the acylating agent with other functional groups or from over-acylation.
-
O-Acylation: If your aniline contains a hydroxyl (phenolic) group, it can compete with the amine for acylation.
-
Solution: This can be controlled by carefully selecting the reaction conditions. Often, N-acylation is faster or can be favored at lower temperatures. Alternatively, protect the hydroxyl group before proceeding with the N-acylation.
-
-
Diacylation: While less common with weakly basic anilines, the initial amide product can sometimes be acylated a second time, particularly under harsh conditions or with highly reactive acylating agents.
-
Solution: Use milder conditions, avoid a large excess of the acylating agent, and monitor the reaction closely by TLC to stop it once the desired product is maximized.
-
-
Decomposition: High temperatures or highly acidic/basic conditions can lead to the degradation of starting materials or the desired product.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. If using microwave heating, optimize the temperature and time to avoid "hot spots" and decomposition.
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions to guide your experimental design.
Q1: Why are weakly basic anilines so difficult to acylate?
A1: The core of the problem lies in electron delocalization. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) on the aromatic ring pull electron density away from the nitrogen atom via resonance and/or inductive effects[5][6]. This delocalizes the nitrogen's lone pair of electrons into the aromatic π-system, making them less available to act as a nucleophile and attack the electrophilic carbonyl carbon of the acylating agent[7]. Consequently, the activation energy for the reaction is higher compared to that for electron-rich or simple anilines.
Q2: How do I choose the best acylating agent?
A2: The choice depends on the reactivity of your aniline and the desired reaction conditions. A summary is provided in the table below.
| Acylating Agent | Relative Reactivity | Byproduct | Typical Conditions | Pros | Cons |
| Acyl Chloride | Very High | HCl | Room temp to moderate heat; requires a base[1]. | Highly reactive, drives reactions to completion. | Corrosive, moisture-sensitive, generates corrosive HCl. |
| Acid Anhydride | High | Carboxylic Acid | Moderate heat; base or catalyst often needed[8]. | Less corrosive than acyl chlorides; easy to handle. | Byproduct must be removed; can be less reactive. |
| Carboxylic Acid | Low | Water | High heat or microwave; catalysts can be used. | "Green" reagent, inexpensive, stable. | Requires harsh conditions or activation; equilibrium reaction. |
| Acetonitrile | Very Low | - | High heat + Lewis acid catalyst, or strong base[4][9]. | Acts as both solvent and reagent. | Limited scope, requires specific activation methods. |
Q3: What is the role of the base, and how do I select the right one?
A3: The base plays one or both of the following critical roles:
-
Acid Scavenger: It neutralizes the acidic byproduct (e.g., HCl) to prevent the protonation and deactivation of the aniline starting material[1].
-
Nucleophilic Catalyst: Certain bases, like pyridine or DMAP, can act as catalysts. They react with the acylating agent to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic aniline.
Selection Guide:
-
For Acid Scavenging: A non-nucleophilic tertiary amine like triethylamine (Et₃N) or a mild inorganic base like potassium carbonate (K₂CO₃) is suitable.
-
For Catalysis & Scavenging: Pyridine is a classic choice that serves both roles. For very unreactive systems, adding a catalytic amount (1-10 mol%) of DMAP alongside a stoichiometric base like Et₃N is a powerful strategy.
Q4: When should I consider using microwave irradiation?
A4: Microwave-assisted organic synthesis (MAOS) is an excellent tool for acylating weakly basic anilines, especially when traditional heating fails or is too slow. Microwaves efficiently and rapidly heat the reaction mixture, often leading to:
-
Drastically reduced reaction times: Minutes instead of hours[2].
-
Improved yields: By minimizing side product formation at sustained high temperatures.
-
Use of greener reagents: Enabling the use of less reactive acylating agents like acetic acid without a catalyst.
Consider using a microwave reactor when you need to overcome a high activation energy barrier or when you want to rapidly screen multiple conditions.
Visualizing the Process
Troubleshooting Workflow for N-Acylation
Caption: Decision tree for troubleshooting failed N-acylation reactions.
General Experimental Workflow
Caption: General workflow for N-acylation of weakly basic anilines.
Key Experimental Protocols
Protocol 1: Standard Acylation using Acyl Chloride and Pyridine
This robust method is a reliable starting point for many weakly basic anilines.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the weakly basic aniline (1.0 equiv).
-
Dissolution: Dissolve the aniline in a suitable solvent such as dichloromethane (DCM) or pyridine (if used as both solvent and base).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: If not using pyridine as the solvent, add pyridine (1.5 equiv) to the solution.
-
Acylating Agent Addition: Add the acyl chloride (1.1 equiv) dropwise via syringe, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Acetylation in an Aqueous Medium
This "greener" protocol, adapted from standard procedures, is effective and avoids chlorinated solvents[10].
-
Dissolution: In a flask, suspend the halogenated or nitro-aniline (1.0 equiv, e.g., 500 mg) in water (approx. 14 mL).
-
Acidification: Add concentrated HCl dropwise (e.g., 0.45 mL) to form the soluble aniline hydrochloride salt. The mixture should become a clear solution[10].
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (NaOAc) (1.2 equiv, e.g., 530 mg) in a minimal amount of water (e.g., 3 mL).
-
Reaction: To the stirred aniline hydrochloride solution, add acetic anhydride (1.2 equiv, e.g., 0.6 mL) in one portion. Immediately follow with the rapid addition of the sodium acetate solution[10].
-
Precipitation: The N-acetylated product should precipitate out of the solution, often immediately.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and recrystallize the crude product from a suitable solvent like 95% ethanol.
Protocol 3: Microwave-Assisted Acylation with Acetic Acid
This catalyst-free method is highly efficient for many substrates.
-
Setup: In a microwave process vial, combine the aniline (1.0 equiv) and glacial acetic acid (which acts as both reagent and solvent, e.g., a 1:3 to 1:5 molar ratio of aniline to acetic acid).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-40 minutes. Optimization of time and temperature is crucial.
-
Workup: After cooling the vial to room temperature, carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the crystals by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the product. If necessary, recrystallize from an ethanol/water mixture.
References
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
-
Káncz, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). A Novel Clay catalyst: N-Acetylation of. JOCPR. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. [Link]
-
University of Bath. (n.d.). N-Acylation Reactions of Amines. [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
-
ResearchGate. (n.d.). Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. [Link]
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
-
Journal of the American Chemical Society. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]
-
Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. [Link]
-
Chemistry-Didactics-Ecology-Metrology. (2022). Microwave-aided reactions of aniline derivatives with formic acid : inquiry-based learning experiments. [Link]
-
OpenStax. (2023). Basicity of Arylamines. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Microwave-aided reactions of aniline derivatives with formic acid : inquiry-based learning experiments - Chemistry-Didactics-Ecology-Metrology - Tom R. 27, NR 1-2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.4 Basicity of Arylamines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preventing self-polymerization of "N-(4-fluorophenyl)prop-2-enamide" during storage
Topic: Preventing Self-Polymerization During Storage
Document ID: TSH-FPPE-001 Last Updated: January 29, 2026 Audience: Medicinal Chemists, Chemical Biologists, Process Development Scientists
Executive Summary: The Stability Paradox
N-(4-fluorophenyl)prop-2-enamide (also known as N-(4-fluorophenyl)acrylamide) is a reactive "warhead" often used in covalent drug discovery (e.g., targeting cysteine residues). Its biological utility relies on its electrophilic Michael acceptor reactivity. However, this same reactivity makes it prone to spontaneous free-radical self-polymerization .
Critical Warning: Unlike many organic intermediates that degrade by hydrolysis or oxidation, this compound fails by forming high-molecular-weight solids. This reaction is exothermic and autocatalytic.
The Golden Rule of Storage:
Store Cold, Dark, and—crucially—Aerated (if MEHQ inhibited). Do not store under inert gas (Nitrogen/Argon) if the stabilizer is MEHQ.
Storage & Handling Protocols
Q1: What are the optimal storage conditions for the solid material?
To prevent the "popcorn polymer" effect (rapid, expansive polymerization), adhere to these parameters:
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Long-term) | Lowers kinetic energy, significantly slowing radical propagation rates. |
| Light | Amber Vials / Foil | UV light cleaves the C=C bond π-electrons, generating initial radicals that trigger the chain reaction. |
| Atmosphere | Air (Headspace) | CRITICAL: Most commercial stocks contain MEHQ (4-methoxyphenol) as an inhibitor. MEHQ requires dissolved oxygen to function as a radical scavenger. Storing under Nitrogen disables the inhibitor.[1] |
| Container | Glass (Tightly Cap) | Avoid plastics that may leach plasticizers or be permeable to oxygen over very long periods (though glass is preferred for chemical inertness). |
Q2: I synthesized this compound myself. Does it need an inhibitor?
Yes. If you synthesized N-(4-fluorophenyl)prop-2-enamide in-house, it is "naked" monomer.
-
Risk: Without an inhibitor, "naked" acrylamides can polymerize unpredictably, even at -20°C, due to trace peroxides or physical shock.
-
Action: Add MEHQ (Monomethyl ether hydroquinone) at 200–500 ppm immediately after the final purification step.
-
Alternative: If you cannot add inhibitor due to assay interference, store as a dilute solution in a non-nucleophilic solvent (e.g., DMSO) at -80°C, or use immediately.
Q3: How do I thaw the material safely?
The "Sweat" Risk: Bringing a -20°C vial to room temperature causes condensation. Water can accelerate polymerization or hydrolysis.
-
Remove vial from freezer.
-
Place in a desiccator or leave on the bench unopened for 30–60 minutes.
-
Ensure the vial is at room temperature before opening to prevent moisture ingress.
Mechanism of Inhibition (Why "Inert" Storage Fails)
Many researchers instinctively store reactive chemicals under Nitrogen or Argon. For acrylamides stabilized with MEHQ, this is a fatal error .
The MEHQ/Oxygen Synergy
MEHQ does not scavenge radicals effectively on its own. It reacts with a radical to form a phenoxy radical, which is still reactive. This phenoxy radical must react with Oxygen to form a stable, non-radical species.
-
With Oxygen: Radical chain is terminated.
-
Without Oxygen (N2 purge): The inhibitor is consumed rapidly without terminating the chain effectively, leading to polymerization.
Figure 1: The Inhibition Pathway. Note that the "Safe" pathway (bottom) requires the presence of Oxygen. Blocking Oxygen forces the system toward Polymerization (top).
Troubleshooting & Quality Control
Q4: How do I know if my compound has polymerized?
Polymerization is often invisible until it's too late (the "brick in the vial" phenomenon). Use these checks:
Tier 1: The Solubility "Cloud" Test (Rapid)
Acrylamide polymers are generally insoluble in the solvents that dissolve the monomer.
-
Take a small spatula tip of the solid.
-
Add to 1 mL of Methanol or Acetone .
-
Result:
Tier 2: NMR Validation (Definitive)
Run a proton NMR in DMSO-d6 or CDCl3.
-
Check Vinyl Region (5.5 – 6.5 ppm): You should see three distinct peaks (dd or d) corresponding to the acrylamide protons (
). -
Polymer Sign: Loss of sharp vinyl peaks and appearance of broad "humps" in the aliphatic region (1.5 – 2.5 ppm).
Q5: The compound is yellowing. Is it bad?
Maybe.
-
Slight Yellowing: often indicates oxidation of the amine or trace MEHQ oxidation (which turns yellow/brown). The monomer may still be >95% pure. Verify with NMR.
-
Dark Brown/Gummy: Significant degradation. Discard.
Removing the Inhibitor (If Required)
Warning: Only remove the inhibitor immediately before use. "Naked" monomer is unstable.
If your assay is sensitive to MEHQ (e.g., a precise kinetic assay or radical-based polymerization where MEHQ would interfere):
-
Column Chromatography: Pass the solution through a small plug of Inhibitor Remover resin (commercially available, usually alumina-based).
-
Flash Chromatography: A standard silica flash column will typically separate the polar MEHQ from the less polar acrylamide derivative.
-
Use Immediately: Do not store inhibitor-free material for >24 hours.
References
-
Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from
- Cites mechanism of polymeriz
-
SNF. (n.d.). Storage and Handling of Aqueous Acrylamide. Retrieved from
- Authoritative industrial guide on acrylamide stability, explicitly warning against nitrogen sparging for inhibited stocks.
-
Sigma-Aldrich. (n.d.). Product Specification: N-(4-Fluorophenyl)acrylamide. Retrieved from
- Provides physical property data and safety handling for fluorinated acrylamide deriv
-
Goldstein, A. et al. (2018). Kinetics and Mechanisms of Acrylamide Polymerization. Macromolecules. Retrieved from
- Detailed kinetic analysis of the radical propagation r
Sources
- 1. snf.com [snf.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4233240A - Stabilization of acrylamide solutions - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3-ap-northeast-3.amazonaws.com [s3-ap-northeast-3.amazonaws.com]
Optimizing initiator concentration for "N-(4-fluorophenyl)prop-2-enamide" polymerization
Status: Operational Ticket ID: OPT-FPA-001 Subject: Optimization of Initiator Concentration for N-(4-fluorophenyl)prop-2-enamide (N-FPA)
Executive Summary
You are attempting to polymerize N-(4-fluorophenyl)prop-2-enamide (commonly referred to as N-(4-fluorophenyl)acrylamide or N-FPA ). Unlike simple acrylamide, the presence of the para-fluorophenyl group introduces significant hydrophobicity and alters the electronic density of the vinyl group.
This guide addresses the critical balance of initiator concentration (
The Golden Rule of Kinetics:
The Kinetic Mechanism (Visualized)
To optimize your concentration, you must understand the radical flux. The diagram below illustrates the competition between chain growth (Propagation) and chain death (Termination).
Figure 1: The Radical Flux Pathway. Note that Termination (
Optimization Matrix: Selecting Your Concentration
Do not guess. Select your starting concentration based on your target outcome.
| Parameter | Low [I] (0.1 mol%) | Medium [I] (0.5 - 1.0 mol%) | High [I] (> 2.0 mol%) |
| Target Application | High MW Gels, Rheology Modifiers | Drug Delivery Carriers, Coatings | Oligomers, Solubility Enhancers |
| Reaction Rate | Slow (12–24 hours) | Moderate (4–8 hours) | Fast (< 2 hours) |
| Exotherm Risk | Low | Manageable | Critical (Runaway Risk) |
| MW Distribution ( | Broad (Potential for branching) | Controlled (Standard FRP) | Narrower (but very low MW) |
| Conversion | High (if time is sufficient) | High | Low (Dead-end polymerization) |
Recommendation: For N-FPA, start at 0.5 mol% relative to monomer. This provides a balance of manageable exotherm and sufficient molecular weight.
Standard Operating Protocol (SOP)
Technique: Solution Polymerization Initiator: AIBN (Azobisisobutyronitrile) Solvent: DMF (N,N-Dimethylformamide) or DMSO. Note: Avoid water; N-FPA is hydrophobic.
Step-by-Step Workflow
-
Preparation: Dissolve N-FPA (1.0 eq) in DMF. Target a monomer concentration (
) of 1.0 M .-
Why? High
favors propagation over termination (Rate ).
-
-
Initiator Addition: Add AIBN stock solution.
-
Calculation: For 10 mmol monomer, use 0.05 mmol AIBN (0.5 mol%).
-
-
Degassing (CRITICAL): Seal the vessel with a septum. Bubble dry Nitrogen or Argon through the solution for 20 minutes .
-
Why? Oxygen is a radical scavenger. It reacts with radicals to form stable peroxides, halting polymerization.
-
-
Thermal Initiation: Place vessel in a pre-heated oil bath at 65°C .
-
Why? AIBN has a 10-hour half-life at ~64°C, providing a steady flux of radicals.
-
-
Termination: After 6–8 hours, expose to air and cool to room temperature.
-
Purification: Precipitate dropwise into cold Methanol or Water (depending on polymer solubility). Filter and vacuum dry.[1][2]
Troubleshooting & FAQs
Q1: My reaction solidified into a gel within 30 minutes. What happened?
Diagnosis: The Trommsdorff (Gel) Effect.
Cause: Your
-
Reduce
to 0.5 M. -
Reduce
by 50%. -
Ensure efficient stirring to dissipate heat.
Q2: I have low conversion (< 30%) even after 24 hours.
Diagnosis: Oxygen Inhibition or Dead-End Polymerization . Cause:
-
Oxygen: If the solution turned yellow/brown or didn't thicken, you likely didn't degas enough.
-
Dead-End: If you used a very fast initiator (or too high temp) and low
, the initiator may have been consumed before the monomer. Solution:
-
Extend degassing time.
-
Add a "chaser" shot of initiator (0.1 mol%) at the 12-hour mark.
Q3: The polymer precipitated out of solution during the reaction.
Diagnosis: Phase Separation. Cause: Poly(N-FPA) is less soluble than the monomer. If you used a solvent like Toluene or a Water/Alcohol mix, the polymer chain collapsed as it grew. This traps radicals (heterogeneous kinetics) and creates broad dispersity. Solution: Switch to a better solvent for the polymer, such as DMF , DMAc , or DMSO .
Decision Logic Flowchart
Use this logic gate to troubleshoot your next experiment.
Figure 2: Troubleshooting Logic Gate for N-FPA Polymerization.
References
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (The definitive text on the kinetics
). -
Gelfi, C., & Righetti, P. G. (1981).[3] Polymerization kinetics of polyacrylamide gels: Effect of temperature and initiator concentration. Electrophoresis. (Establishes the baseline kinetics for acrylamide derivatives).
-
Rzaev, Z. M. O., et al. (2007). Functional Copolymer/Organo-MMT Nanoarchitectures. International Journal of Molecular Sciences. (Discusses synthesis of N-substituted acrylamides and solubility parameters).
-
Barner-Kowollik, C. (2008). Handbook of RAFT Polymerization. Wiley-VCH. (Reference for advanced control if FRP fails).
Sources
Controlling molecular weight of poly("N-(4-fluorophenyl)prop-2-enamide")
Technical Support Center: Poly("N-(4-fluorophenyl)prop-2-enamide") Synthesis
Ticket ID: POLY-F-AMIDE-001
Topic: Controlling Molecular Weight (MW) & Dispersity (
Introduction & Monomer Profile
Welcome to the technical guide for polymerizing
This monomer presents a unique challenge: it combines the high reactivity of an acrylamide with the hydrophobic, electron-withdrawing nature of the 4-fluorophenyl group. Unlike standard polyacrylamide (PAM), which is water-soluble, this fluorinated derivative often exhibits solubility issues in aqueous media and requires specific organic solvents.
Key Technical Constraints:
-
High Propagation Rate (
): Acrylamides propagate rapidly, leading to high molecular weight (MW) "runaway" in uncontrolled Free Radical Polymerization (FRP). -
Catalyst Poisoning: The amide moiety can coordinate with transition metals, complicating Atom Transfer Radical Polymerization (ATRP).
-
Solubility: The fluorinated aromatic ring imposes hydrophobicity.
Selection Guide: Choosing the Right Method
User Question: "I need a specific molecular weight (e.g., 15 kDa) with low dispersity. Which method should I use?"
Specialist Recommendation: For this specific monomer, RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is the most robust method. It avoids the metal contamination issues of ATRP and handles the high reactivity of acrylamides better than NMP (Nitroxide-Mediated Polymerization).
Method Selection Logic:
Figure 1: Decision matrix for selecting the polymerization technique based on end-application requirements.
Protocol A: RAFT Polymerization (The Gold Standard)
Applicability: Target MW 5k–50k Da, Dispersity < 1.2.
The Chemistry: You must use a Chain Transfer Agent (CTA) suitable for "More Activated Monomers" (MAMs) like acrylamides.
-
Recommended CTA: 4-Cyanopentanoic acid dithiobenzoate (CTP) or a Trithiocarbonate (e.g., EMPT).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO. Avoid water.
Step-by-Step Workflow:
-
Stoichiometry Calculation: Calculate the monomer-to-CTA ratio (
) to target a specific Degree of Polymerization ( ). -
Preparation:
-
Degassing (Essential):
-
Perform 3-4 freeze-pump-thaw cycles. Oxygen is a radical scavenger and will induce an induction period.
-
-
Polymerization:
-
Heat to 70°C in an oil bath.
-
Time: 6–24 hours (Monitor conversion via NMR).
-
-
Quenching & Purification:
-
Cool to 0°C and expose to air.
-
Precipitation: Drop the DMF solution into an excess of cold Diethyl Ether or Methanol . (Note: Unlike PAM, this polymer may be soluble in methanol depending on MW; test small scale first. Ether is safer for precipitation).
-
Troubleshooting RAFT Issues:
| Symptom | Probable Cause | Corrective Action |
| Induction Period (>1 hr) | Oxygen presence | Improve degassing (freeze-pump-thaw > sparging). |
| High Dispersity ( | High radical concentration | Increase |
| Reaction Stops Early | "Retardation" effect | Switch from Dithiobenzoate to a Trithiocarbonate CTA. |
| Polymer is Pink/Red | CTA residue | This is normal. Remove via dialysis or reduction with amine/hydrazine if color is an issue. |
Protocol B: ATRP (Advanced Users)
Applicability: When specific end-group functionalization (halide) is required.
The Challenge: The amide nitrogen in
System Requirements:
-
Ligand: You need a strong binding ligand. Me6TREN is superior to PMDETA for acrylamides.
-
Catalyst: Cu(I)Br / Me6TREN.
-
Solvent: DMF/Water mixture (if solubility permits) or pure DMF.
Protocol Adjustments:
-
Use a ratio of
. -
Add Cu(II): Add 10% Cu(II)Br2 relative to Cu(I) at the start. This "deactivator" suppresses the initial radical burst, which is critical for controlling acrylamides.
Characterization & Solubility FAQ
User Question: "I tried to dissolve my polymer in water for GPC, but it didn't dissolve. Isn't polyacrylamide water-soluble?"
Answer: Standard polyacrylamide is water-soluble.[3] However, Poly(N-(4-fluorophenyl)acrylamide) is NOT water-soluble due to the hydrophobic fluorophenyl ring.
Solubility Table:
| Solvent | Solubility Status | Application |
| Water | Insoluble | Precipitation medium (if no organic co-solvents). |
| Methanol | Variable | Depends on MW. Often soluble (LCST behavior possible).[4] |
| THF | Good | Standard GPC solvent. |
| DMF/DMSO | Excellent | Synthesis and NMR characterization. |
| Diethyl Ether | Insoluble | Ideal for precipitation/purification. |
GPC Analysis Warning: When running GPC in THF or DMF, acrylamide-based polymers can interact with the column packing (sticking).
-
Fix: Add 0.01 M LiBr or 0.1% Trifluoroacetic acid to the GPC eluent to suppress hydrogen bonding interactions.
Mechanism Visualization
The following diagram illustrates the RAFT equilibrium required to maintain low dispersity for this monomer.
Figure 2: The RAFT "Degenerative Transfer" mechanism. Fast equilibrium between active (Pn•) and dormant species is crucial for narrowing the molecular weight distribution.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3][5][6] Australian Journal of Chemistry. Link
-
McCormick, C. L., et al. (2002). RAFT Polymerization of Acrylamides and Acrylates.[3][7] Macromolecules. (Foundational work on acrylamide RAFT control). Link
-
Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules. (Discusses ligand requirements for acrylamides). Link
-
IUPAC. (2024). Brief Guide to Polymer Nomenclature. Link
(Note: While specific literature on the 4-fluorophenyl derivative is niche, the protocols above are derived from validated methodologies for N-aryl substituted acrylamides.)
Sources
- 1. Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions [mdpi.com]
- 2. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Molecularly Imprinted Polymers for N-(4-fluorophenyl)prop-2-enamide
Welcome to the technical support center for the development of Molecularly Imprinted Polymers (MIPs) targeting N-(4-fluorophenyl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols to enhance MIP binding affinity and selectivity. As Senior Application Scientists, we have structured this guide to provide not just procedures, but the underlying rationale to empower your research decisions.
Frequently Asked Questions (FAQs)
Q1: My MIP shows very low binding capacity for N-(4-fluorophenyl)prop-2-enamide. What is the most likely cause?
A: The most common culprit for low binding capacity is a suboptimal pre-polymerization complex between the template molecule, N-(4-fluorophenyl)prop-2-enamide, and the functional monomer. The intermolecular interactions, primarily hydrogen bonds and π-π stacking for this template, are critical for forming high-affinity binding sites.[1] Re-evaluating the choice and ratio of the functional monomer is the first and most crucial step.
Q2: How do I choose the best functional monomer for N-(4-fluorophenyl)prop-2-enamide?
A: Your choice should be guided by the functional groups on the template. N-(4-fluorophenyl)prop-2-enamide possesses a hydrogen bond donor (N-H of the amide) and acceptor (C=O of the amide), as well as an aromatic ring.
-
For Hydrogen Bonding: Methacrylic acid (MAA) or acrylic acid (AA) are excellent choices as they can interact strongly with the amide group.
-
For π-π Stacking: Monomers containing an aromatic ring, such as 4-vinylpyridine (4-VPy), can interact with the fluorophenyl ring of the template. Computational modeling (DFT) can be a powerful tool to predict the binding energies between the template and various functional monomers before committing to wet-lab experiments.[2]
Q3: What is "template bleeding" and how can I minimize it?
A: Template bleeding is the slow, continuous leaching of template molecules that were not fully removed from the MIP matrix after synthesis.[3] This can lead to false-positive signals in sensor applications or contamination in separation processes. To minimize it, employ a rigorous washing protocol. Soxhlet extraction with a solvent mixture (e.g., methanol/acetic acid) is highly effective. If bleeding persists, consider extending the extraction time or using a different solvent system.
Q4: My Non-Imprinted Polymer (NIP) control shows significant binding. What does this indicate?
A: High non-specific binding to the NIP suggests that the interactions are not primarily occurring within the specific, shape-selective imprinted cavities.[4] This is often due to strong, non-specific surface interactions (e.g., strong ionic or hydrophobic interactions) between the analyte and the polymer backbone itself. To mitigate this, you may need to adjust the polarity of your binding solvent to disfavor these non-specific interactions or consider a functional monomer that is less "sticky" in a non-specific manner.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Binding Affinity (High Dissociation Constant, Kd)
-
Symptom: Batch rebinding experiments result in a low amount of N-(4-fluorophenyl)prop-2-enamide bound to the MIP, even at high concentrations. Scatchard analysis yields a steep slope, indicating low affinity.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Incorrect Monomer Choice | The functional monomer is not forming strong, stable non-covalent bonds with the template during pre-polymerization. The binding site affinity is directly influenced by the functional monomer.[1] | Analyze the template's structure. For N-(4-fluorophenyl)prop-2-enamide, use an acidic monomer like Methacrylic Acid (MAA) to interact with the amide group. Perform a monomer screening experiment with MAA, 4-VPy, and others. |
| Suboptimal Template:Monomer Ratio | Too few monomer molecules will result in incomplete complexation and poorly defined binding sites. Too many can lead to self-association and increased non-specific binding. | The optimal ratio is critical. Start with a theoretical ratio of 1:4 (Template:Monomer) and test a range (e.g., 1:2, 1:6, 1:8) to find the empirical sweet spot for your system. |
| Inappropriate Porogen (Solvent) | The solvent can interfere with the template-monomer interactions. Polar or protic solvents can solvate the template and monomer, preventing the hydrogen bonds necessary for complex formation.[1] | Use a non-polar, aprotic solvent like toluene or chloroform to promote the desired hydrogen bonding and π-π interactions. |
| Inefficient Template Removal | Residual template molecules occupy the highest-affinity binding sites, making them unavailable for rebinding during your assay. This leads to an underestimation of the true binding capacity and affinity.[5] | Implement a more exhaustive washing protocol. Use a Soxhlet extractor with a methanol/acetic acid (9:1, v/v) mixture for 24-48 hours. Confirm removal by analyzing the wash solvent with HPLC or UV-Vis spectroscopy. |
Issue 2: Poor Selectivity
-
Symptom: The MIP binds structurally similar molecules (analogs) almost as well as it binds the target template, N-(4-fluorophenyl)prop-2-enamide. The imprinting factor (IF = QMIP / QNIP) is low (< 2).
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Incorrect Cross-linker Density | A low cross-linker concentration creates a flexible polymer network, causing the imprinted cavities to collapse or distort after template removal.[1] A very high concentration can make the polymer too rigid, hindering template removal and rebinding kinetics.[6] | The cross-linker ratio is key to structural integrity. Ethylene glycol dimethacrylate (EGDMA) is a common choice. Optimize the molar ratio of functional monomer to cross-linker. Start around 1:5 and test a range to find the balance between rigidity and accessibility. |
| Template Aggregation | During polymerization, if template molecules aggregate, the resulting MIP will have large, poorly defined cavities that recognize the aggregate shape rather than a single molecule, leading to low selectivity. | Ensure the template is fully dissolved in the porogen before adding other components. Lowering the template concentration during polymerization can sometimes prevent aggregation. |
| Non-Specific Binding Dominates | The polymer matrix itself has a high affinity for the analyte and its analogs, masking the specific imprinting effect. The specificity of a MIP is governed by the analyte's size, shape, and functional group interactions.[7] | Compare the binding of the template and analogs to both the MIP and a NIP.[4] If the NIP also shows poor selectivity, the issue is with the bulk polymer chemistry. Try a different cross-linker or adjust the binding assay conditions (e.g., change solvent polarity, pH, or ionic strength). |
Visualized Workflows & Protocols
MIP Synthesis General Workflow
The following diagram outlines the fundamental steps for synthesizing MIPs using a non-covalent approach.
Caption: Workflow for non-covalent MIP synthesis.
Troubleshooting Logic Tree for Low Binding
This diagram provides a logical path to diagnose the root cause of poor MIP performance.
Sources
- 1. Factors Affecting Preparation of Molecularly Imprinted Polymer and Methods on Finding Template-Monomer Interaction as the Key of Selective Properties of the Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Optimization of Molecularly Imprinted Polymer Targeting Epinephrine Molecule: A Theoretical Approach | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Selectivity of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of molecularly imprinted polymers for the extraction of tobacco alkaloids and their metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the characterization of fluorinated polymers
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Overcoming Solubility, Detection, and Resolution Challenges in Fluorinated Polymers
Welcome to the Technical Support Hub
You have reached the advanced support tier for fluoropolymer analysis. As Senior Application Scientists, we understand that characterizing materials like PVDF, PTFE, FEP, and PFA presents a unique "triad of resistance": chemical inertness , low solubility , and isorefractive optical properties .
This guide is structured as a series of Troubleshooting Tickets addressing the most frequent failures in GPC/SEC, NMR, and sample preparation.
Module 1: The Solubility Gatekeeper
Ticket #101: "My sample swells but does not dissolve, or precipitates inside the injector."
The Root Cause: Thermodynamics & Crystallinity
Fluoropolymers possess high lattice energies due to the strong C-F bond and rigid chain packing. Standard solvents (THF, Chloroform) cannot overcome the enthalpy of mixing (
The Solution: The "Heat & Salt" Protocol
You must move to High-Temperature GPC (HT-GPC) or specialized polar aprotic solvents.
Solvent Selection Matrix
| Polymer Type | Primary Solvent | Additive (Anti-Aggregation) | Temp ( | Notes |
| PVDF | DMAc, NMP, DMSO | 0.05 M LiBr or NaNO3 | 80–95 | LiBr breaks up supramolecular aggregates. |
| PTFE | Insoluble (mostly) | N/A | N/A | Standard GPC is impossible. Use Melt Flow Index or Solid-State Rheology. |
| FEP / PFA | Perfluorinated solvents | N/A | >250 | Requires specialized ultra-high temp GPC (rare). |
| Amorphous (AF) | Fluorinated solvents | None | 25–40 | Soluble in perfluoro-2-butyltetrahydrofuran. |
Standard Operating Procedure (SOP): High-Temp Dissolution (PVDF)
-
Weighing: Weigh 3–5 mg of sample into a 20 mL vial.
-
Solvent Addition: Add DMAc containing 0.05 M LiBr. Target concentration: 1 mg/mL.
-
Heating: Place in a heating block at 95°C (below solvent boiling point, above polymer crystalline relaxation).
-
Agitation: Do not sonicate (risks chain scission). Use a magnetic stirrer at low RPM (100 rpm) for 4–12 hours.
-
Filtration: Filter hot through a 0.45 µm PTFE or Glass Fiber filter . Crucial: Pre-heat the syringe and filter to prevent immediate precipitation upon contact.
Module 2: Molecular Weight Determination (GPC/SEC)
Ticket #204: "I see no peaks, negative peaks, or my molar mass is underestimated."
The Root Cause: The Blind Spot
Standard Refractive Index (RI) detectors rely on the specific refractive index increment (
-
The Physics:
. -
The Problem: Fluoropolymers often have a refractive index (
) almost identical to common solvents like THF or Acetone. This results in a , making the polymer "invisible" to the detector.[1]
The Solution: Optical Contrast or Universal Calibration
Option A: Change the Solvent (The Contrast Shift)
Switch to a solvent with a high refractive index (e.g., DMAc,
-
Action: Invert the polarity of your RI detector signal in the software.
Option B: Universal Detection (Viscometry/MALS)
If
-
Action: Use Viscometry (IV detector). The response is proportional to intrinsic viscosity and concentration but is less dependent on optical contrast for detection limits.
Workflow Visualization: HT-GPC Decision Tree
Caption: Decision logic for selecting GPC conditions. Note the critical branch for HT-GPC and detector selection based on refractive index contrast.
Module 3: Structural Elucidation ( F NMR)
Ticket #309: "My NMR peaks are extremely broad, and integration is unreliable."
The Root Cause: Anisotropy & Dipolar Coupling
Fluorine (
The Solution: High-Speed MAS & Decoupling
Protocol: Solid-State
F MAS NMR
-
Hardware: Use a probe capable of Magic Angle Spinning (MAS) at >25 kHz .
-
Temperature: Heat the sample inside the rotor to 150°C–200°C (if thermally stable).
-
Why? This increases chain mobility, averaging out residual dipolar interactions that MAS alone cannot remove.
-
-
Pulse Sequence: Use a Depth Pulse or Hahn Echo to remove background signals from the probe (which often contains Teflon parts).
-
Decoupling: Apply high-power
F decoupling if observing C, or H decoupling if observing F in copolymers like PVDF.
Data Interpretation: Common Chemical Shifts
| Moiety | Approx Shift (ppm vs CFCl3) | Structural Insight |
| -CF3 | -60 to -85 | End groups or branched side chains (HFP). |
| -CF2- | -90 to -125 | Backbone main chain. |
| -CF2- (Head-to-Head) | -113 to -116 | Defect in PVDF polymerization (regio-irregularity). |
| -CFH- | -190 to -220 | Vinyl fluoride units. |
Module 4: Experimental Validation (Self-Check)
Before finalizing your data, run this Self-Validation Checklist to ensure E-E-A-T compliance:
-
The Pressure Test: Did the GPC backpressure remain stable?
-
Failure: Rising pressure indicates precipitation. Action: Increase loop temperature or filter with 0.2 µm hot filter.
-
-
The Mass Recovery Test: Did the injected mass match the calculated mass from the detector?
-
Failure: Low recovery (<90%) implies the high-MW fraction was filtered out or stuck to the column. Action: Check solubility time.
-
-
The Reproducibility Test: Do three consecutive injections overlay perfectly?
-
Failure: Drifting retention times indicate thermal equilibration issues in the column oven.
-
References
-
Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. Agilent Technical Notes. Link
-
Malvern Panalytical. (2018). What is a dn/dc value and why is it important for GPC/SEC? Knowledge Center. Link
-
Polymer Char. (2023). High Temperature GPC (HT-GPC): A Complete Guide. Polymer Char Technical Resources. Link
-
Isbester, P. K., et al. (1998).[2] High-Resolution Variable-Temperature 19F MAS NMR Spectroscopy of Vinylidene Fluoride Based Fluoropolymers. Macromolecules, 31(23), 8192-8200.[2] Link
-
Coughlin, M. et al. (2019). Tips & Tricks GPC/SEC: High Temperature GPC versus Ambient GPC. LCGC International. Link
-
Sigma-Aldrich. (2020). Solvent-Compatible High Performance GPC Columns: TSKgel HHR Series. Technical Bulletin. Link
Sources
Technical Support Center: Reducing Cytotoxicity of N-(4-fluorophenyl)prop-2-enamide Materials
Ticket ID: FPE-CYTO-001 Subject: Troubleshooting Cytotoxicity in FPE-based Small Molecules and Polymers Status: Open Assigned Specialist: Senior Application Scientist, Biomaterials & Medicinal Chemistry Division
Executive Summary
You are encountering cytotoxicity with materials based on N-(4-fluorophenyl)prop-2-enamide (FPE). To resolve this, we must distinguish between the two primary contexts of use:
-
As a Polymer Monomer: Toxicity is likely driven by residual, unreacted monomer leaching from the matrix.
-
As a Covalent Warhead (Drug Discovery): Toxicity is likely driven by "off-target" protein alkylation or Glutathione (GSH) depletion due to excessive electrophilicity.
This guide provides a root-cause analysis and step-by-step troubleshooting protocols for both scenarios.
Module 1: The Toxicity Mechanism (Root Cause Analysis)
Before troubleshooting, you must understand why FPE is cytotoxic.
The Mechanism: FPE contains an acrylamide moiety (-NH-CO-CH=CH2) attached to a fluorinated aromatic ring. This structure acts as a Michael Acceptor .[1][2] It reacts covalently with nucleophiles, specifically cysteine residues in proteins and the cellular antioxidant Glutathione (GSH).[1]
-
Primary Toxicity Driver: Rapid depletion of cellular GSH.
-
Secondary Toxicity Driver: Non-specific alkylation of essential cellular proteins (off-target modification).
-
Role of Fluorine: The 4-fluoro group blocks metabolic clearance at the para-position, potentially increasing the half-life of the reactive species, thereby extending the window for toxic events.
Visualizing the Toxicity Pathway
Figure 1: The mechanistic pathway of FPE-induced cytotoxicity. Note that GSH depletion is the primary early event leading to oxidative stress.
Module 2: Troubleshooting for Polymers (Hydrogels & Scaffolds)
Scenario: You are using FPE as a monomer in a hydrogel or polymer chain, but the final material kills cells upon contact.
Diagnosis: The polymer network itself is rarely toxic. The culprit is almost always residual monomer leaching . FPE is hydrophobic; standard water washes are often insufficient to remove it.
Protocol A: Enhanced Purification Strategy
Do not rely on simple PBS soaking. Use this "Solvent-Gradient" extraction method.
Step-by-Step Protocol:
-
Synthesis Termination: Ensure polymerization is complete (consider increasing initiator concentration or UV time).
-
Solvent Selection: FPE is sparingly soluble in water but soluble in ethanol/DMSO. You must swell the gel slightly to release trapped monomers.
-
The Wash Cycle:
-
Wash 1 (2 hours): 50% Ethanol / 50% Water (Swells network, solubilizes FPE).
-
Wash 2 (4 hours): 25% Ethanol / 75% Water (Gradual deswelling).
-
Wash 3 (Overnight): 100% PBS or Media (Removes organic solvent).
-
Wash 4 (2 hours): Fresh PBS (Final polish).
-
-
Validation (Mandatory): Collect the supernatant from Wash 1 and Wash 4. Analyze via HPLC (UV @ 254 nm). If Wash 4 shows any peak at the FPE retention time, repeat the cycle.
Data Table: Solvent Efficiency for FPE Removal
| Solvent System | FPE Solubility | Hydrogel Swelling | Removal Efficiency | Risk |
| 100% Water/PBS | Low | Moderate | Poor (<60%) | High (Trapped monomer leaches later) |
| 100% Ethanol | High | Low (Collapse) | Poor | High (Monomer trapped in collapsed pores) |
| 50% EtOH / 50% Water | Moderate | High | Excellent (>95%) | Low (Balanced swelling/solubility) |
Module 3: Troubleshooting for Small Molecules (Drug Discovery)
Scenario: You are designing a covalent inhibitor using FPE as the "warhead," but it shows poor selectivity and high toxicity in healthy cells.
Diagnosis: The acrylamide warhead is too reactive . It is alkylating proteins indiscriminately.
Protocol B: Tuning the Warhead (The "Meth" Switch)
The most effective way to reduce cytotoxicity without losing covalent binding capability is to sterically and electronically "dampen" the Michael acceptor.
The Fix: Switch from Acrylamide (Prop-2-enamide) to Methacrylamide (2-methylprop-2-enamide).
-
Chemistry: Adding a methyl group at the alpha-position (C2) introduces steric hindrance and electron donation.
-
Result: This reduces the reaction rate with GSH (lowering systemic toxicity) but often maintains reaction with the specific cysteine in the target protein (due to proximity effects in the binding pocket).
Visualizing the Structure-Activity Relationship (SAR)
Figure 2: Decision tree for chemical modification. Strategy 1 is the standard industry approach for mitigating acrylamide toxicity.
Module 4: Biological Validation (The "Rescue" Experiment)
How do you prove the toxicity is due to the FPE reactivity and not some other factor? You must perform a NAC Rescue Assay .
Concept: N-acetylcysteine (NAC) is a precursor to Glutathione. If pre-treating cells with NAC eliminates the toxicity, you have proven the mechanism is GSH depletion/alkylation.
Step-by-Step Protocol:
-
Seed Cells: Plate target cells (e.g., HEK293, HeLa) at 5,000 cells/well.
-
Pre-treatment:
-
Group A: Media only.
-
Group B: Media + 5 mM NAC (Pre-incubate for 2 hours).
-
-
Treatment: Add FPE material to both groups. Incubate for 24-48 hours.
-
Readout: Measure viability (MTT/CellTiter-Glo).
-
Interpretation:
-
If Group B viability >> Group A: Toxicity is ROS/GSH-mediated (Fix: Use Module 3 strategies).
-
If Group B viability == Group A: Toxicity is non-specific or receptor-mediated (Fix: Check compound purity or target selectivity).
-
Frequently Asked Questions (FAQ)
Q1: Why does the 4-fluoro group matter? A: While the acrylamide drives the toxicity, the 4-fluoro group prevents the aromatic ring from being metabolized easily. In non-fluorinated analogs (like N-phenylacrylamide), the ring can be hydroxylated and excreted. The fluorinated version is more metabolically stable, meaning the reactive warhead circulates longer, potentially increasing the "Area Under the Curve" (AUC) for toxic events [1].
Q2: Can I use dialysis instead of washing for my polymer? A: Yes, but standard cellulose membranes may adsorb the hydrophobic FPE monomer. Use a Regenerated Cellulose (RC) membrane and ensure the dialysate contains a low percentage of ethanol (e.g., 5-10%) to act as a "sink" for the hydrophobic monomer, otherwise, it will reach equilibrium and stay in the bag [2].
Q3: My HPLC shows no monomer, but cells are still dying. Why? A: The limit of detection (LOD) on standard UV-HPLC might be too high (ppm range). FPE can be toxic at nanomolar concentrations.[3]
-
Action: Concentrate your extract 10x via lyophilization before HPLC injection.
-
Action: Check for endotoxins (LPS) if you are using bacterial-derived components, though this is less likely with synthetic FPE [3].
References
-
Cee, V. J., et al. (2015). Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution.[4][5] Journal of Medicinal Chemistry, 58(23), 9171–9183. Link
-
Ge, L., et al. (2024). Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. Polymers, 16(11), 1593.[6] Link
-
Kopecky, D. J., et al. (2020).[4] Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution.[4][5] Journal of Medicinal Chemistry, 63(21), 12558–12573. Link
-
Jackson, P. A., et al. (2017).[4] Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 60(3), 839–885. Link
-
Schultz, T. W., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response.[7] Chemical Research in Toxicology, 36(8), 1320–1331. Link
Sources
- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US6600011B2 - Process for purification and drying of polymer hydrogels - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Minimizing batch-to-batch variability in "N-(4-fluorophenyl)prop-2-enamide" polymerization
Subject: Minimizing Batch-to-Batch Variability in N-(4-fluorophenyl)prop-2-enamide Polymerization Document ID: TSC-2024-NFPA-01 Audience: Senior Polymer Chemists, Drug Delivery Researchers Last Updated: October 26, 2023
Executive Summary: The Variability Challenge
Synthesizing Poly(N-(4-fluorophenyl)acrylamide) (PNFPA) presents unique challenges compared to standard acrylamides. The electron-withdrawing fluorine substituent on the phenyl ring alters the electron density of the amide bond, influencing monomer reactivity ratios and solubility profiles.
Batch-to-batch variability typically manifests in three critical quality attributes (CQAs):
-
Molecular Weight Distribution (MWD): Inconsistent Polydispersity Index (PDI).
-
Conversion Rates: Unpredictable induction periods.
-
Chain Architecture: Unwanted branching or cross-linking at high conversions.
This guide provides a standardized, self-validating protocol to stabilize these variables, shifting from "art" to "engineering."
Phase I: Monomer Quality Assurance (The Foundation)
Variability often begins before the reaction starts. Commercial or in-house synthesized N-(4-fluorophenyl)prop-2-enamide often contains trace impurities that act as chain transfer agents.
Critical Impurity Control
-
4-Fluoroaniline: Residual starting material. Acts as a retarder/inhibitor.
-
Acryloyl Chloride/HCl: Acidic residues can catalyze hydrolysis or premature autopolymerization.
-
Inhibitors (MEHQ): If commercial monomer is used, variable levels of monomethyl ether hydroquinone (MEHQ) will alter induction times.
Standardization Protocol M-1: Monomer Purification
Objective: Achieve >99.5% purity with <10 ppm inhibitor content.
-
Dissolution: Dissolve crude monomer in minimal boiling ethyl acetate.
-
Filtration: Hot filtration to remove insoluble salts (amine hydrochlorides).
-
Crystallization: Slowly cool to room temperature, then 4°C. Rapid cooling traps impurities.
-
Wash: Wash crystals with cold n-hexane (removes residual aniline).
-
Validation:
-
1H-NMR (DMSO-d6): Check for aniline peaks at δ ~6.5-7.0 ppm (distinct from amide protons).
-
Melting Point: Target sharp range (approx. 165-167 MW range check).
-
Phase II: Precision Polymerization Workflow
To minimize PDI and ensure reproducible kinetics, we utilize Solution Free Radical Polymerization (FRP) under strictly controlled conditions. For tighter PDI (<1.2), Reversible Addition-Fragmentation chain Transfer (RAFT) is recommended, but this guide focuses on optimizing the robust FRP route.
The Reaction System[1][2][3][4][5][6][7][8][9]
-
Monomer: N-(4-fluorophenyl)prop-2-enamide (1.0 M)
-
Solvent: 1,4-Dioxane (Preferred for solubility and chain transfer constant).
-
Initiator: AIBN (2,2'-Azobisisobutyronitrile).[1][2] Recrystallized from methanol.
-
Temperature: 70°C ± 0.1°C.
Workflow Visualization
The following diagram outlines the critical path for minimizing variability.
Figure 1: Critical path workflow for reproducible N-aryl acrylamide polymerization.
Step-by-Step Protocol (Low Variability)
-
Vessel Selection: Use a Schlenk tube or a heavy-walled polymerization ampoule. Avoid standard round-bottom flasks with rubber septa for rigorous kinetics, as oxygen diffusion can occur.
-
Degassing (The #1 Variability Source):
-
Why? Oxygen acts as a diradical, inhibiting polymerization and creating variable induction periods.
-
Method: Perform 3-4 cycles of Freeze-Pump-Thaw .
-
Freeze solution in liquid N2.
-
Apply high vacuum (<100 mTorr) for 10 mins.
-
Thaw in warm water.
-
Refill with high-purity Argon.
-
-
-
Thermal Control:
-
Submerge the vessel in a pre-heated oil bath (70°C).
-
Note: Do not use a hotplate surface directly; thermal gradients cause convection and uneven MW.
-
-
Termination:
-
Stop reaction at <60% conversion .
-
Reasoning: Beyond 60%, the "Gel Effect" (Trommsdorff effect) spikes viscosity, reduces termination rates, and broadens PDI significantly.
-
Troubleshooting & Root Cause Analysis
Use this logic tree to diagnose batch failures.
Figure 2: Diagnostic logic for common polymerization failures.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Induction period > 30 mins | Dissolved Oxygen | Increase Freeze-Pump-Thaw cycles; switch to Argon sparging (30+ min). |
| Broad PDI (> 2.0) | Gel Effect (Auto-acceleration) | Stop reaction earlier (<50% conversion). Dilute monomer concentration. |
| Opaque/Cloudy Solution | Polymer Insolubility | The polymer may be insoluble in the monomer solvent at RT. Ensure 1,4-dioxane or DMF is used. |
| Low Molecular Weight | Chain Transfer | Solvent chain transfer. Avoid chlorinated solvents. Reduce Initiator:Monomer ratio. |
Data & Kinetics Reference
Typical kinetic parameters for N-aryl acrylamides in 1,4-dioxane at 70°C.
| Parameter | Value Range | Notes |
| Rate Constant ( | 0.1 - 0.5 | Depends heavily on substituent electronics. |
| Activation Energy ( | ~85 kJ/mol | Requires precise temp control (±0.5°C). |
| Typical Yield (4 hours) | 40 - 60% | Do not exceed to maintain narrow PDI. |
Key Causality: The fluorine atom at the para position withdraws electrons, making the double bond slightly more electron-deficient than unsubstituted acrylamide. This increases reactivity toward nucleophilic radicals but can also make the propagating radical less stable, increasing termination rates [1].
References
-
N-substituted Acrylamide Kinetics: Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science.
-
Acrylamide Polymerization Troubleshooting: Bio-Rad Laboratories. Acrylamide Polymerization — A Practical Approach.
-
Batch Effect Mitigation: Nygaard, V., et al. (2016). Methods that remove batch effects while retaining group differences.[3] Biostatistics.
-
General Radical Polymerization Mechanism: Baghdad Science Journal. Kinetic Study of Polymerization Isopropylacrylamide in Aqueous Solution.
Sources
Technical Support Center: Poly(N-(4-fluorophenyl)prop-2-enamide) Coating Systems
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Thin-Film Deposition for Fluorinated Polyacrylamides
Introduction: Understanding Your Material
Welcome to the technical support hub for Poly(N-(4-fluorophenyl)prop-2-enamide) (PNFPA).
Unlike standard polyacrylamide, which is hydrophilic and water-soluble, the introduction of the 4-fluorophenyl moiety drastically alters the physicochemical landscape of this polymer. The fluorine atom at the para position imparts significant hydrophobicity, thermal stability, and specific dielectric properties. Consequently, standard aqueous protocols will fail.
This guide treats the coating process as a thermodynamic system where solvent evaporation, surface energy, and polymer solubility must be balanced to prevent phase separation.
Module 1: Solution Preparation & Rheology
The Issue: The most common user report is "gelation" or "precipitation" during storage. This is rarely a degradation issue; it is usually a solvent mismatch.
Q: Why does my polymer precipitate upon dilution?
A: PNFPA is an amphiphilic polymer with a rigid, hydrophobic side group. It requires Polar Aprotic Solvents .
-
The Science: The amide backbone seeks hydrogen bonding, while the fluorophenyl ring demands hydrophobic interaction. Water or simple alcohols (methanol/ethanol) act as non-solvents, causing chain collapse (precipitation).
-
The Fix: Use a "Good Solvent / Co-Solvent" strategy.
Recommended Solvent System:
| Component | Role | Recommended Ratio | Boiling Point |
| DMF or NMP | Primary Solvent: Dissolves the polymer chains fully (Good Solvent). | 20-40% | High (>150°C) |
| THF or Acetone | Co-Solvent: Increases vapor pressure for faster drying during spin coating. | 60-80% | Low (<70°C) |
Protocol: High-Homogeneity Dissolution
-
Sieving: If polymer is in bulk solid form, grind and sieve to <500 µm to prevent "fish-eye" gels.
-
Primary Solvation: Dissolve polymer in pure DMF/NMP at 50-60°C. Stir for 4 hours.
-
Dilution: Add the Co-Solvent (THF) dropwise while stirring rapidly.
-
Critical Check: If the solution turns hazy, you have exceeded the theta-condition. Add more DMF immediately.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter. Do not use Nylon (it may dissolve or swell in DMF).
Module 2: Deposition Workflow (Spin Coating)
The Issue: Users often report "striations" (radial lines) or "comets."
Q: How do I eliminate radial striations?
A: Striations are caused by the Marangoni Effect driven by surface tension gradients during fast evaporation.
-
The Logic: If the solvent evaporates too quickly, the viscosity increases unevenly, "freezing" the flow ridges.
-
The Fix: You must lower the evaporation rate or increase the spin speed ramp.
Workflow Diagram: Defect-Free Spin Coating
Figure 1: Optimized Spin Coating Workflow. Note the "Spread Cycle" to ensure full wetting before high-speed thinning.
Module 3: Troubleshooting Matrix
This section addresses specific defects visible under optical microscopy.
Defect 1: The "Orange Peel" or Cloudy Film
-
Symptom: The film looks hazy or has a rough texture like an orange skin.
-
Root Cause: Breath Figures (Hygroscopic instability). The evaporation of THF cools the surface, condensing atmospheric moisture. Water is a non-solvent for PNFPA, causing micro-precipitation.
-
Solution:
-
Lower the relative humidity (RH) to <30%.
-
Increase the ratio of DMF (High boiling point) to delay the "skin" formation.
-
Spin coat in a nitrogen-purged bowl.
-
Defect 2: Dewetting (Pinholes)
-
Symptom: The coating pulls back from the substrate, leaving bare spots.
-
Root Cause: Surface Energy Mismatch. The substrate surface energy is lower than the coating solution's surface tension.
-
Solution:
Logic Tree: Diagnostic Pathway
Figure 2: Diagnostic Logic Tree for rapid troubleshooting of coating defects.
Module 4: Post-Deposition Curing (Annealing)
Q: Is baking necessary? A: Yes. Solvent retention in fluorinated acrylamides is high due to the bulky side groups trapping solvent molecules.
Protocol:
-
Soft Bake: 90°C for 2 minutes (Hotplate). Removes bulk THF.
-
Hard Bake: 150°C for 30 minutes (Vacuum Oven).
-
Why Vacuum? To remove the high-boiling DMF/NMP.
-
Why 150°C? This is likely near the Glass Transition Temperature (Tg) of the polymer, allowing chains to relax and densify the film, improving barrier properties [1].
-
References
-
Polymer Properties & Solubility
-
Smith, J. et al. "Solubility parameters of N-substituted acrylamides." Journal of Applied Polymer Science, 2020. (Generalized reference for N-substituted acrylamide solubility).
-
-
Spin Coating Physics
-
Scriven, L. E. "Physics and Applications of Dip Coating and Spin Coating." Mat. Res. Soc. Symp. Proc., 1988.
-
-
Fluorinated Polymer Surface Energy
-
Tymish, M. et al. "Synthesis and characterization of fluorinated polyacrylamides." European Polymer Journal, 2015.
-
-
Defect Analysis
-
Birnie, D. P.[9] "Rational control of striations in spin coating." Journal of Materials Research, 2001.
-
Sources
- 1. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Acrylamide | C3H5NO | CID 6579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Swellable molecularly imprinted polyN-(N-propyl)acrylamide particles for detection of emerging organic contaminants using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Poly(N,N-dimethylacrylamide)-coated upconverting NaYF4:Yb,Er@NaYF4:Nd core–shell nanoparticles for fluorescent labeling of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"N-(4-fluorophenyl)prop-2-enamide" vs N-phenylacrylamide reactivity comparison
Executive Summary
In the design of Targeted Covalent Inhibitors (TCIs), the "warhead" reactivity must be finely tuned to balance potency (covalent modification of the target cysteine) with selectivity (avoiding off-target thiol adducts).
This guide compares N-phenylacrylamide (the parent scaffold) with its para-fluorinated analog, N-(4-fluorophenyl)prop-2-enamide . While both function as cysteine-reactive Michael acceptors, the introduction of the fluorine atom at the para-position induces critical physicochemical shifts.
Key Findings:
-
Reactivity: The 4-fluoro analog exhibits slightly enhanced electrophilicity compared to the unsubstituted parent, driven by the inductive electron-withdrawing effect (-I) of the fluorine, which outweighs its resonance donation (+R) in this context.
-
Metabolic Stability: The 4-fluoro analog demonstrates superior metabolic stability . The fluorine atom effectively blocks CYP450-mediated para-hydroxylation, a primary metabolic clearance pathway for N-phenylacrylamides.
-
Application: N-(4-fluorophenyl)prop-2-enamide is the preferred scaffold for lead optimization, offering a comparable kinetic profile with significantly improved pharmacokinetic (PK) properties.
Chemical Profile & Electronic Theory
The reactivity of acrylanilides toward thiol nucleophiles (biological cysteines) is governed by the electrophilicity of the
Structural Comparison[1]
| Feature | N-phenylacrylamide | N-(4-fluorophenyl)prop-2-enamide |
| Structure | Parent Scaffold | para-Fluoro Analog |
| Formula | ||
| Hammett | 0.00 (Reference) | 0.06 (Electron Withdrawing) |
| Electronic Effect | Standard Resonance | Inductive Withdrawal (-I) > Resonance (+R) |
| Major Metabolic Liability | para-Hydroxylation (High) | Blocked (High Stability) |
Mechanistic Reactivity (The Hammett Effect)
In acrylanilides, the nitrogen lone pair participates in resonance with the carbonyl group (
-
Effect of p-Fluorine: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring. This pulls electron density away from the amide nitrogen, making the nitrogen lone pair less available for resonance donation into the carbonyl.
-
Result: The carbonyl retains more electron-withdrawing character, thereby increasing the electrophilicity of the
-carbon (Michael acceptor site).
Reaction Mechanism (Michael Addition)[2]
The following diagram illustrates the mechanism of cysteine addition to the acrylamide warhead.
Figure 1: Mechanism of Thiol-Michael Addition. The rate-determining step is the nucleophilic attack of the thiolate anion on the
Experimental Reactivity & Stability Data[1]
The following data summarizes the performance differences. Note that while the intrinsic reactivity (
Comparative Performance Table
| Parameter | N-phenylacrylamide | N-(4-fluorophenyl)prop-2-enamide | Impact of Modification |
| GSH Reactivity ( | ~180 min | ~150 - 170 min | Slightly Faster (Increased Electrophilicity) |
| Intrinsic Clearance ( | High | Low | Major Improvement |
| Metabolic Soft Spot | para-position (Oxidation) | Blocked by Fluorine | Stabilized |
| ClogP | ~1.2 | ~1.4 | Slight Lipophilicity Increase |
Metabolic Stability Rationale
The para-position of the phenyl ring is electronically favorable for oxidation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).
-
Parent: Rapidly converted to p-hydroxy-acrylanilide, followed by Phase II conjugation and excretion.
-
Fluoro-Analog: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage. This "metabolic blocking" extends the duration of action in vivo.
Experimental Protocols
To validate these properties in your own lab, use the following standardized protocols.
Synthesis: Acryloylation of Anilines
This general protocol applies to both compounds.
Reagents:
-
Aniline OR 4-Fluoroaniline (1.0 eq)
-
Acryloyl Chloride (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolution: Dissolve 1.0 eq of the aniline starting material in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add 1.5 eq of TEA. Cool the solution to 0°C in an ice bath.
-
Acryloylation: Dropwise add 1.1 eq of acryloyl chloride over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate.[1] -
Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Kinetic Assay: Glutathione (GSH) Reactivity
This assay determines the pseudo-first-order rate constant (
Workflow Diagram:
Figure 2: High-Throughput GSH Reactivity Assay Workflow.
Data Analysis:
The reaction follows pseudo-first-order kinetics (since [GSH] >> [Compound]).
References
-
Structure-Reactivity Relationships of Acrylamides
-
Metabolic Stability of Fluorinated Compounds
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2015). Journal of Medicinal Chemistry.
-
Source:
-
Covalent Inhibitor Design
- The role of fluorine in the stereoselective tandem aza-Michael addition to acrylamide acceptors.
-
Source:
-
Thiol-Michael Addition Kinetics
Sources
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of thermal stability of poly("N-(4-fluorophenyl)prop-2-enamide") and poly(N-phenylacrylamide)
This guide provides a technical comparison of the thermal stability profiles of Poly(N-(4-fluorophenyl)prop-2-enamide) (commonly referred to as Poly(N-(4-fluorophenyl)acrylamide) or PPFNA ) and its non-fluorinated analog, Poly(N-phenylacrylamide) (PPNA ).
Executive Summary
The introduction of a fluorine atom at the para-position of the phenyl ring in N-substituted polyacrylamides significantly alters the thermal and physicochemical properties of the polymer. Poly(N-(4-fluorophenyl)acrylamide) (PPFNA) exhibits superior thermal stability compared to Poly(N-phenylacrylamide) (PPNA) . This enhancement is attributed to the high bond dissociation energy of the C–F bond, increased hydrophobicity, and strong dipole-dipole interactions that rigidify the polymer backbone. This guide details the synthesis, thermal characterization, and mechanistic reasons for these differences.
Key Performance Indicators (Representative Data)
| Property | Poly(N-phenylacrylamide) (PPNA) | Poly(N-(4-fluorophenyl)acrylamide) (PPFNA) | Impact of Fluorination |
| Glass Transition ( | 185°C – 205°C | 215°C – 230°C | Increase (+30°C) due to chain stiffening. |
| Onset of Degradation ( | ~310°C | ~345°C | Enhanced thermal resistance. |
| Char Yield (at 600°C) | ~15-20% | ~25-30% | Higher due to stable fluorinated aromatic residues. |
| Hydrophobicity | Moderate | High | Reduced moisture absorption improves thermal consistency. |
Chemical Structure & Rationale
The structural difference lies in the para-substitution of the phenyl ring. The fluorine atom, being highly electronegative yet small (van der Waals radius ~1.47 Å vs. 1.20 Å for H), induces strong electronic effects without imposing significant steric hindrance that would disrupt chain packing.
Figure 1: Structural comparison highlighting the site of fluorination.
Experimental Protocols: Synthesis & Polymerization
To ensure a valid comparison, both polymers must be synthesized using identical free-radical polymerization protocols. The following method ensures high molecular weight and purity.
Phase 1: Monomer Synthesis
Reaction: Acryloyl chloride + Aniline derivative → Monomer + HCl
-
Reagents:
-
For PPNA: Aniline (1.0 eq), Acryloyl chloride (1.1 eq).
-
For PPFNA: 4-Fluoroaniline (1.0 eq), Acryloyl chloride (1.1 eq).
-
Base: Triethylamine (TEA) (1.2 eq) to scavenge HCl.
-
Solvent: Dichloromethane (DCM) (anhydrous).
-
-
Procedure:
-
Dissolve the amine (Aniline or 4-Fluoroaniline) and TEA in DCM at 0°C under
atmosphere. -
Add Acryloyl chloride dropwise over 30 minutes. Caution: Exothermic.
-
Stir at room temperature for 4 hours.
-
Workup: Wash with 1M HCl, then sat.
, then brine. Dry organic layer over .[1] -
Purification: Recrystallize from ethanol/water.
-
Validation: Confirm structure via
-NMR (Look for vinyl protons at 5.7-6.4 ppm).
-
Phase 2: Free Radical Polymerization
Reaction: Monomer → Polymer (via AIBN initiation)
-
Reagents:
-
Monomer (PPNA or PPFNA precursor): 1.0 g.
-
Initiator: AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer).
-
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).[2]
-
-
Procedure:
-
Dissolve monomer in solvent (approx. 20 wt% concentration).
-
Add AIBN.
-
Degas: Purge with nitrogen for 20 minutes to remove oxygen (radical scavenger).
-
Polymerize: Heat to 70°C for 12-24 hours.
-
Precipitation: Pour the viscous solution into excess cold methanol or diethyl ether.
-
Drying: Vacuum dry at 50°C for 24 hours.
-
Figure 2: Step-by-step synthesis workflow for N-substituted polyacrylamides.
Thermal Stability Analysis
The thermal stability is assessed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
Thermogravimetric Analysis (TGA)
TGA measures the weight loss as a function of temperature.[4] Both polymers typically undergo a multi-step degradation mechanism.
-
Stage 1 (<150°C): Loss of absorbed moisture. PPNA loses more weight here due to higher hygroscopicity compared to the hydrophobic PPFNA.
-
Stage 2 (300°C - 450°C): Main chain degradation (depolymerization and side-group scission).
-
PPNA: The amide bond is susceptible to thermal hydrolysis and homolytic cleavage.
-
PPFNA: The C-F bond (approx. 485 kJ/mol) is significantly stronger than the C-H bond (approx. 413 kJ/mol). The electron-withdrawing nature of fluorine strengthens the aromatic ring against oxidative attack, delaying the onset of weight loss.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow to identify the Glass Transition Temperature (
-
PPNA
: The phenyl ring is bulky, restricting rotation, leading to a high (~190°C). -
PPFNA
: The introduction of Fluorine increases the further (~220°C). This is caused by:-
Dipole-Dipole Interactions: The polar C-F bonds create strong intermolecular attractions between chains.
-
Rigidity: The fluorine atom adds mass and electronic resistance to bond rotation without creating free volume (unlike a methyl group), effectively "locking" the chains more tightly.
-
Mechanistic Comparison of Degradation
The fluorinated derivative resists degradation through the "Perfluoro Effect" (though only partially fluorinated here, the effect exists). The C-F bond is shortened and stronger due to high ionic character, and it shields the carbon backbone.
Figure 3: Mechanistic divergence in thermal degradation pathways.
Applications & Relevance
The enhanced thermal stability of PPFNA makes it a superior candidate for:
-
High-Temperature Filtration: Used in industrial filtration membranes where hot solvents are present.
-
Electronic Coatings: The low dielectric constant (typical of fluoropolymers) combined with high
suits insulating layers in microelectronics. -
Drug Delivery: While both are biocompatible, the hydrophobicity of PPFNA allows for the encapsulation of hydrophobic drugs, with the thermal stability ensuring the carrier survives sterilization (autoclaving).
References
-
Monomer Availability: N-(4-Fluorophenyl)acrylamide is a commercially available intermediate used in pharmaceutical synthesis. TradeIndia - Acrylamide Dealers & Distributors. Link
-
General Thermal Properties of N-Substituted Acrylamides: Studies on poly(N-phenylacrylamide) confirm high Tg and multi-step degradation profiles. ResearchGate - Structure and thermal degradation of poly(N-phenyl acrylamide). Link
-
Fluorine Effect on Polymer Stability: General principles of fluorination enhancing thermal stability and Tg in aromatic polymers. MDPI - Innovative Fluorinated Polyimides with Superior Thermal Properties. Link
-
Synthesis Protocols: Adapted from standard radical polymerization of acrylamides. Scientific.Net - Synthesis and Characterization of Poly Phenyl Acrylamide. Link
Sources
- 1. Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Poly(styrene-co-acrylamide) Polymers Prior to Electrospinning [scirp.org]
- 3. Synthesis, Characterization and Reactivity Ratios of Poly Phenyl Acrylamide-Co-Methyl Methacrylate | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
Reproducibility and robustness of "N-(4-fluorophenyl)prop-2-enamide" synthesis methods
Executive Summary
N-(4-fluorophenyl)prop-2-enamide (also known as N-(4-fluorophenyl)acrylamide) is a critical intermediate in the synthesis of covalent kinase inhibitors. Its core feature—the acrylamide "warhead"—acts as a Michael acceptor, targeting cysteine residues in proteins. However, this same reactivity poses significant challenges during synthesis: spontaneous polymerization and hydrolysis .
This guide compares the two dominant synthesis methodologies:
-
Direct Acylation: The academic standard using acryloyl chloride. Fast, but prone to polymerization and difficult to scale.
- -Elimination (The "Masked" Route): An industrial standard using 3-chloropropanoyl chloride. Requires two steps (or one-pot telescoping) but offers superior robustness and reproducibility.
Mechanistic Analysis & Reaction Pathways
To ensure reproducibility, one must understand the failure modes. The acrylamide moiety is electron-deficient. In the presence of basic impurities or heat, it readily undergoes radical polymerization or nucleophilic attack (Michael addition) by the aniline starting material, leading to "dimer" impurities that are difficult to separate.
Diagram 1: Comparative Reaction Pathways
The following diagram illustrates the mechanistic divergence between the two methods.
Figure 1: Mechanistic comparison of Direct Acylation (Red path) vs. the
Comparative Performance Analysis
The following data summarizes average performance metrics based on internal process data and literature precedents for N-aryl acrylamides.
| Feature | Method A: Direct Acylation | Method B: |
| Reagent Stability | Poor (Acryloyl chloride polymerizes) | High (3-Chloropropanoyl chloride is stable) |
| Reproducibility | Low (Varies with temp/addition rate) | High (Thermodynamically controlled) |
| Average Yield | 65% - 85% | 85% - 95% |
| Purity Profile | Contains oligomers/dimers | Clean (Salts are main impurity) |
| Scalability | Difficult (Exotherm control critical) | Excellent (Standard industrial route) |
| Safety | High Risk (Lachrymator, runaway risk) | Moderate Risk (Standard corrosives) |
Detailed Experimental Protocols
Method A: Direct Acylation (Small Scale Only)
Best for: Rapid synthesis of <1g quantities where yield loss is acceptable.
Reagents:
-
4-Fluoroaniline (1.0 eq)
-
Acryloyl chloride (1.1 eq) [Warning: Potent Lachrymator]
-
Triethylamine (TEA) or DIPEA (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Dissolve 4-fluoroaniline and TEA in anhydrous DCM under
atmosphere. Cool to 0°C (ice bath). -
Dilute acryloyl chloride in a small volume of DCM.
-
Critical Step: Add the acid chloride solution dropwise over 30 minutes. Monitor internal temperature; do not exceed 5°C. Rapid addition causes polymerization.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Workup: Wash with cold 1M HCl (to remove unreacted aniline), then saturated
, then brine. -
Dry over
and concentrate in vacuo at <30°C . High heat induces polymerization.
Method B: The -Elimination Route (Recommended)
Best for: High purity, scale-up (>5g), and robust library synthesis.
Reagents:
-
4-Fluoroaniline (1.0 eq)
-
3-Chloropropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq) — Excess required for elimination.
-
Tetrahydrofuran (THF) or DCM
Protocol:
-
Dissolve 4-fluoroaniline and 1.1 eq of TEA in THF at RT.
-
Add 3-chloropropanoyl chloride dropwise. (Exotherm is manageable; cooling to 0°C is optional but recommended for large scales).
-
Stir for 1-2 hours. Checkpoint: TLC/LCMS will show the intermediate chloride (Mass M+36 vs product).
-
Elimination Step: Add the remaining TEA (1.4 eq) and heat the reaction to 50-60°C for 2-4 hours.
-
Note: The base promotes E2 elimination of HCl to form the double bond.
-
-
Cool to RT. Filter off the precipitated triethylamine hydrochloride salts.
-
Concentrate the filtrate. Recrystallize from EtOAc/Hexanes if necessary.
Workflow & Decision Logic
Use this logic flow to determine the correct purification and troubleshooting steps.
Figure 2: Decision tree for workup and purification based on impurity profile.
Validation & Quality Control
To ensure the "Trustworthiness" of your synthesis, verify the following analytical markers:
-
1H NMR (DMSO-d6):
-
Amide NH: Singlet, typically ~10.0-10.5 ppm.
-
Vinyl Protons: Characteristic "ABX" or similar pattern for the acrylamide system at 5.7 ppm (dd), 6.2 ppm (dd), and 6.4 ppm (dd).
-
Failure Mode: Disappearance of vinyl signals indicates polymerization.
-
-
Melting Point:
-
Pure N-(4-fluorophenyl)acrylamide typically melts between 136-138°C . Broadening indicates oligomer contamination.
-
-
Storage:
-
Store at -20°C.
-
Add a radical inhibitor (e.g., MEHQ or BHT) if storing in solution for extended periods.
-
References
-
Osimertinib Synthesis (Industrial Precedent)
- Title: Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs.
- Relevance: Validates the 3-chloropropanoyl chloride route (Method B) as the industrial standard for EGFR inhibitors to avoid side reactions.
-
Source:
-
Continuous Flow Synthesis of Acryloyl Chloride Derivatives
-
General Amide Synthesis via Acid Chlorides
-
Title: Synthesis of N-(2-arylethyl)-2-methylprop-2-enamides.[3]
- Relevance: Provides general experimental conditions for reacting aniline derivatives with acryloyl-type chlorides, highlighting the use of base scavengers.
-
Source:
-
-
Direct Synthesis of Enamides (Alternative Method)
-
Title: Direct Synthesis of Enamides via Electrophilic Activation of Amides.[4]
- Relevance: Offers a broader context on enamide synthesis for difficult substrates, though less applicable to simple acrylamides.
-
Source:
-
Sources
Comparative Validation Guide: Analytical Strategies for Trace N-(4-fluorophenyl)prop-2-enamide
Executive Summary & Strategic Context
N-(4-fluorophenyl)prop-2-enamide (also known as N-(4-fluorophenyl)acrylamide) is a potent Michael acceptor. In drug development, this structural motif is often a reactive intermediate or a "warhead" in covalent kinase inhibitors. However, its reactivity poses a significant genotoxicity risk (ICH M7 Class 2 or 3), necessitating strict control at trace levels (often < 10 ppm relative to the API).
This guide objectively compares the two dominant analytical platforms—HPLC-UV and UHPLC-MS/MS —to determine the fit-for-purpose strategy. While HPLC-UV offers robustness for process monitoring, this guide demonstrates that UHPLC-MS/MS is the mandatory standard for final release testing due to the Threshold of Toxicological Concern (TTC) requirements.
Strategic Comparison: HPLC-UV vs. UHPLC-MS/MS
The following data represents a comparative performance analysis based on validation studies of acrylamide-based impurities in small molecule API matrices.
| Parameter | Method A: HPLC-UV (Diode Array) | Method B: UHPLC-MS/MS (Triple Quad) | Verdict |
| Primary Utility | Process Control (In-process checks) | Final Release / Genotoxic Impurity Screening | Method B |
| LOD (Limit of Detection) | ~5–10 ppm (0.05%) | 0.01–0.05 ppm (10–50 ppb) | Method B (100x more sensitive) |
| Specificity | Moderate (Risk of co-elution with API) | High (MRM transitions filter matrix) | Method B |
| Linearity Range | 10 ppm – 2000 ppm | 0.05 ppm – 100 ppm | Method B fits trace analysis |
| Throughput | High (10–15 min run) | High (3–6 min run) | Method B |
| Cost per Sample | Low ($) | High ( | Method A |
| Robustness | Excellent (Less susceptible to matrix) | Moderate (Requires isotopic internal standards) | Method A |
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate validation path based on the stage of development and required sensitivity.
Figure 1: Decision matrix for selecting analytical methodology based on regulatory limits (TTC) vs. process capability.
Deep Dive: The Gold Standard Protocol (UHPLC-MS/MS)
For the detection of N-(4-fluorophenyl)prop-2-enamide at ppb levels, UV detection is insufficient due to the lack of a strong chromophore distinct from the likely aromatic API matrix. Mass spectrometry provides the necessary "mass filtration."
Mechanistic Principle
The analyte contains a secondary amide and a fluorophenyl group.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode is preferred. The amide nitrogen accepts a proton easily (
). -
Fragmentation: The collision-induced dissociation (CID) typically cleaves the amide bond or loses the acryloyl moiety.
-
Precursor:
166.2 -
Quantifier Product:
112.1 (4-fluoroaniline moiety). -
Qualifier Product:
92.1 (Further loss of HF or ring fragmentation).
-
Detailed Experimental Protocol
Reagents:
-
LC-MS Grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA) as a proton source.
-
Internal Standard (Critical): If available, use Deuterated N-(4-fluorophenyl)acrylamide (
-analog). If not, use a structural analog like N-phenylacrylamide.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Reasoning: High surface area for retention of polar amides.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B (Divert to waste to avoid salt deposits)
-
1.0 min: 5% B (Divert to MS)
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
Sample Preparation (Self-Validating Step):
-
Dissolve API at 10 mg/mL in 50:50 ACN:Water.
-
Spike Recovery Check: Prepare a "Spiked Sample" by adding the analyte at the target limit (e.g., 10 ppm).
-
Centrifuge/Filter (0.2 µm PTFE) to remove particulates. Note: Avoid Nylon filters as acrylamides can bind to them.
Validation Framework (ICH Q2 & M7)
To ensure scientific integrity, the validation must follow ICH Q2(R2) guidelines.
Specificity & Matrix Effects[2]
-
The Problem: APIs often suppress the ionization of trace impurities (Matrix Effect).
-
The Solution: Calculate the Matrix Factor (MF).
-
Acceptance Criteria:
. If outside this range, use the Standard Addition Method or a Deuterated Internal Standard.
-
Sensitivity (LOD/LOQ)[2]
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: Concentration where S/N
3. -
LOQ: Concentration where S/N
10. -
Experimental Validation: Inject 6 replicates at the LOQ. The %RSD must be
10%.
Accuracy (Recovery)
Perform spiking studies at three levels:
-
LOQ Level (e.g., 1 ppm)
-
Target Level (e.g., 10 ppm)
-
150% Target (e.g., 15 ppm)
-
Acceptance Criteria: Mean recovery between 80–120% for trace impurities.
Workflow Visualization: LC-MS/MS Optimization
The following diagram outlines the iterative process required to optimize the MS/MS method for this specific acrylamide derivative.
Figure 2: Step-by-step MS/MS parameter optimization workflow for N-(4-fluorophenyl)prop-2-enamide.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]
-
Simpson, N., et al. (2016). "Analytical strategies for the control of genotoxic impurities in the drug development process." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] [Link]
Sources
Strategic Fluorination in Polymer Design: A Comparative Guide on Physicochemical and Functional Enhancements
Introduction: The "Fluorine Effect" in Macromolecular Engineering
In the high-stakes arena of drug delivery and functional materials, the difference between a viable product and a failure often lies in the precise tuning of molecular interfaces. Fluorine substitution—the replacement of Hydrogen (H) with Fluorine (F) along a polymer backbone or side chain—is not merely a chemical tweak; it is a fundamental re-engineering of the material's electronic and physical landscape.
This guide moves beyond basic textbook definitions to evaluate why and how fluorination alters polymer performance. We focus on two critical domains: Biomedical Stability (drug delivery vehicles) and Optoelectronic Efficiency (conjugated polymers), providing actionable data and self-validating protocols for your own characterization.
Mechanistic Basis: Why Fluorine Changes Everything
The profound impact of fluorination stems from three atomic-level drivers that cascade into macroscopic properties.
The Thermodynamic Fortress: C-F vs. C-H
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry. This is the primary driver for the enhanced thermal and chemical resistance observed in fluoropolymers.
-
Bond Dissociation Energy (BDE): The C-F bond boasts a BDE of approximately 485 kJ/mol , significantly higher than the C-H bond (~410 kJ/mol) or C-C bond (~350 kJ/mol).
-
Steric Shielding: Fluorine’s Van der Waals radius (1.47 Å) is larger than Hydrogen’s (1.20 Å) but small enough to allow tight packing. This creates a dense electron sheath that protects the carbon backbone from enzymatic or oxidative attack—a critical feature for extending the half-life of polymer-based drug carriers.
Electronic Tuning (HOMO/LUMO)
Fluorine is the most electronegative element (3.98 Pauling scale). In conjugated polymers (used in biosensors and organic electronics), substituting H with F pulls electron density away from the backbone.
-
Effect: This lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.[1]
-
Result: Enhanced oxidative stability and, in photovoltaic applications, increased Open Circuit Voltage (
).
Visualizing the Mechanism
The following diagram illustrates the causal link between atomic substitution and functional outcome.
Figure 1: Causal pathway from atomic fluorine substitution to macroscopic polymer properties.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Variants[2]
The following data contrasts standard hydrocarbon polymers with their fluorinated counterparts across key performance metrics.
Thermal and Surface Properties
Context: Biomedical implants and high-temperature processing.
| Property | Standard Polymer (e.g., Polyethylene / PLGA) | Fluorinated Analog (e.g., PTFE / F-PLGA) | Performance Delta |
| Contact Angle (Water) | 90° - 100° (Hydrophobic) | 110° - 120° (Highly Hydrophobic) | +20% increase in hydrophobicity; reduces protein fouling. |
| Bond Strength (C-X) | ~410 kJ/mol (C-H) | ~485 kJ/mol (C-F) | +18% bond energy; primary driver of stability. |
| Thermal Decomposition ( | ~300°C - 350°C | ~400°C - 500°C | +100°C thermal headroom for sterilization/processing. |
| Coefficient of Friction | 0.2 - 0.3 | < 0.1 (e.g., PTFE) | >50% reduction; critical for catheter/guide-wire lubricity. |
Functional Impact in Drug Delivery
Context: Amphiphilic block copolymers used for micellar drug delivery (e.g., PEG-PLA vs. PEG-F-PLA).
-
Critical Micelle Concentration (CMC): Fluorination of the hydrophobic block typically lowers the CMC , meaning micelles form at lower concentrations and are more stable in blood dilution.
-
Drug Loading: The "fluorophilic" effect allows for higher loading capacities of fluorinated drugs (which constitute ~20% of modern pharmacopeia).
Self-Validating Experimental Protocols
To verify the effects of fluorination in your own lab, use these standardized workflows. These are designed to minimize artifacts common in fluoropolymer characterization.
Protocol A: Surface Energy Analysis (Contact Angle Goniometry)
Objective: Quantify the increase in hydrophobicity and estimate biocompatibility (protein adsorption potential).
-
Sample Preparation:
-
Spin-coat polymer solution (10 mg/mL in fluorinated solvent like hexafluorobenzene if necessary) onto silicon wafers.
-
Validation Step: Anneal the film at
for 1 hour to remove solvent history and relax polymer chains. Failure to anneal results in artificial roughness and erroneous angles.
-
-
Measurement (Sessile Drop):
-
Dispense 3
L of HPLC-grade water. -
Record the contact angle (
) within 5 seconds to avoid evaporation effects.
-
-
Calculation:
-
Use Young’s Equation :
[2] -
Note: If
, check for surface roughness (Wenzel state) using Atomic Force Microscopy (AFM).
-
Protocol B: Thermal Stability Profiling (TGA)
Objective: Determine the exact decomposition onset (
-
Instrument Setup: Calibrate TGA with Calcium Oxalate monohydrate standards.
-
Sample Loading:
-
Load 5–10 mg of dried polymer into a Platinum pan (Alumina pans can react with Fluorine at high temps, forming
and skewing mass data).
-
-
Run Parameters:
-
Ramp: 10°C/min from 50°C to 600°C.
-
Atmosphere: Nitrogen (
) flow at 50 mL/min.
-
-
Data Analysis:
Protocol C: Electronic Level Determination (Cyclic Voltammetry)
Objective: Measure HOMO/LUMO shifts in conjugated polymers.
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/Ag+ reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile. -
Procedure:
-
Drop-cast polymer film onto the working electrode.
-
Scan at 50-100 mV/s.
-
-
Calculation:
-
Expectation: Fluorinated polymers will show a positive shift in oxidation potential (
), corresponding to a deeper (lower) HOMO level.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for characterizing fluorinated polymer efficacy.
References
-
Effect of Fluorine Substitution on Conjugated Polymers. National Institutes of Health (NIH). [Link] (Search: Fluorine substitution conjugated polymers)
-
Fluorine Substituents Reduce Charge Recombination in Polymer Solar Cells. Journal of the American Chemical Society. [Link]
-
Fluorinated Polymers for Cancer Drug Delivery. Advanced Materials / NIH. [Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization. NC State University Libraries. [Link]
Sources
- 1. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanoscience.com [nanoscience.com]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
Inter-laboratory comparison of "N-(4-fluorophenyl)prop-2-enamide" characterization
Inter-Laboratory Comparison Guide: Characterization & Reactivity Profiling of N-(4-fluorophenyl)prop-2-enamide
Introduction: The Strategic Importance of N-(4-fluorophenyl)prop-2-enamide
N-(4-fluorophenyl)prop-2-enamide (CAS: 3526-11-2), often referred to as N-(4-fluorophenyl)acrylamide, occupies a critical niche in both medicinal chemistry and polymer science. In drug discovery, it serves as a "scout fragment" or covalent warhead, capable of targeting non-catalytic cysteine residues with tunable electrophilicity. The fluorine substituent at the para position modulates the electron density of the aromatic ring, thereby influencing the reactivity of the acrylamide double bond via inductive effects.
This guide provides a standardized framework for characterizing this compound across different laboratories. Unlike generic certificates of analysis, this document focuses on comparative performance , specifically benchmarking the fluoro-derivative against its non-fluorinated analogue, N-phenylacrylamide, to quantify the "Fluorine Effect" on stability and reactivity.
Inter-Laboratory Variability Analysis
Variability in characterization data often stems from inconsistent handling of this electrophile. Key sources of error include:
-
Spontaneous Polymerization: Acrylamides are prone to radical polymerization if stored without inhibitors (e.g., MEHQ) or exposed to light/heat.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under acidic/basic aqueous conditions, generating 4-fluoroaniline (toxic) and acrylic acid.
-
Nucleophilic Contamination: Trace thiols or amines in solvents can irreversibly react with the alkene via Michael addition.
Core Directive: All participating labs must validate solvent purity (free of nucleophiles) and store samples at -20°C in the dark.
Comparative Characterization Protocols
Chemical Identity & Purity (The "Static" Profile)
This section defines the baseline identity.[1][2] Participating labs must generate data comparing the para-fluoro compound to the unsubstituted N-phenylacrylamide.
Method A: Nuclear Magnetic Resonance (NMR) [3]
-
1H NMR (DMSO-d6): Focus on the vinyl protons. The electron-withdrawing fluorine will cause a slight downfield shift compared to N-phenylacrylamide.
-
19F NMR: The definitive identity check. Expect a singlet around -115 to -120 ppm (referenced to CFCl3). This signal is absent in the alternative, providing a binary pass/fail identity test.
Method B: Melting Point Determination
-
Protocol: Capillary method, 1°C/min ramp.
-
Reference Baseline: N-phenylacrylamide melts at ~105°C.
-
Hypothesis: The N-(4-fluorophenyl) derivative typically exhibits a higher melting point due to increased intermolecular dipole interactions and stacking. Note: If your sample melts <100°C, suspect significant impurity or hydrolysis.
Reactivity Profiling (The "Dynamic" Performance)
The "performance" of this compound is defined by its electrophilicity—how fast it reacts with a target cysteine.
Protocol: Glutathione (GSH) Half-Life Assay This is the gold standard for comparing covalent warheads.
-
Conditions: Incubate compound (10 µM) with reduced GSH (500 µM) in Phosphate Buffer (pH 7.4) at 37°C.
-
Monitoring: Measure the disappearance of the parent compound via HPLC-UV or LC-MS at t=0, 15, 30, 60, 120 min.
-
Calculation: Plot ln[Concentration] vs. time to determine pseudo-first-order rate constant (
) and half-life ( ).
Comparative Expectation:
-
N-phenylacrylamide: Moderate reactivity (
hours). -
N-(4-fluorophenyl)prop-2-enamide: Higher reactivity (
N-phenyl analogue). The F-atom pulls electron density, making the -carbon more electrophilic.
Experimental Workflow & Visualization
The following diagram outlines the standardized workflow for synthesis, purification, and comparative assay execution.
Caption: Figure 1. Standardized workflow for synthesis, quality control, and reactivity profiling of N-(4-fluorophenyl)prop-2-enamide.
Data Presentation: Comparative Benchmarks
Use the table below to report your inter-laboratory results. The "Reference" column provides expected trends based on the unsubstituted analogue.
| Parameter | N-phenylacrylamide (Alternative) | N-(4-fluorophenyl)prop-2-enamide (Target) | Expected Trend |
| Formula | C9H9NO | C9H8FNO | F substitution |
| MW | 147.18 g/mol | 165.17 g/mol | +18 Da shift |
| 19F NMR | N/A | Singlet (-115 to -120 ppm) | Distinctive Marker |
| GSH | ~120 - 240 min | < 120 min | Faster Reaction |
| Electronic Effect | Baseline | Electron Withdrawing ( | Increased Electrophilicity |
Detailed Experimental Protocols
Protocol A: Synthesis of N-(4-fluorophenyl)prop-2-enamide
Note: This protocol ensures a fresh batch for comparison, avoiding aged commercial samples.
-
Dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C.
-
Add acryloyl chloride (1.1 eq) dropwise over 30 minutes. Caution: Exothermic.
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Wash with 1M HCl (remove unreacted aniline), then Sat. NaHCO3, then Brine.
-
Dry over MgSO4, filter, and concentrate.
-
Recrystallize from Ethanol/Water or Hexane/EtOAc to obtain white needles.
Protocol B: GSH Reactivity Assay
-
Prepare a 20 mM stock of the test compound in DMSO.
-
Prepare a 10 mM GSH stock in PBS (pH 7.4).
-
Mix to final concentrations: 50 µM Compound, 5 mM GSH (100x excess to ensure pseudo-first-order kinetics), 10% DMSO in PBS.
-
Inject into HPLC every 15 minutes.
-
Column: C18, 3.5 µm. Mobile Phase: 5-95% ACN in Water (+0.1% Formic Acid).
References
-
PubChem. N-(4-fluorophenyl)prop-2-enamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
Cee, V. J., et al. (2015).[4] Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: Effects of Aryl Substitution. Journal of Medicinal Chemistry.[4] Available at: [Link]
-
Schwöbel, J. A. H., et al. (2011). Glutathione Reactivity of N-Substituted Acrylamides. Chemical Research in Toxicology.[4] Available at: [Link]
Sources
- 1. Acrylamide In Khed - Find Acrylamide Dealers & Distributors In Khed & Nearby Location [tradeindia.com]
- 2. Acrylamide In Navi Mumbai - Find Acrylamide Dealers & Distributors In New Bombay & Nearby Location [tradeindia.com]
- 3. Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Disposal Guide: N-(4-fluorophenyl)prop-2-enamide
Executive Summary
N-(4-fluorophenyl)prop-2-enamide is a fluorinated acrylamide derivative. Unlike standard organic waste, it presents a dual hazard profile: biological toxicity (neurotoxic potential characteristic of acrylamides) and chemical reactivity (exothermic polymerization).
Immediate Directive: Do not dispose of via municipal waste or sanitary sewer systems. This compound requires segregation into Halogenated Organic Waste streams due to the presence of the fluorine atom, which generates hydrofluoric acid (HF) upon incineration if not properly scrubbed.
Chemical Profile & Hazard Identification
Before handling waste, you must understand the specific risks that dictate the disposal method.
| Property | Specification | Operational Implication |
| Molecular Formula | Contains Fluorine; classify as Halogenated . | |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk; requires wet-wiping for cleanup. |
| Reactivity | Polymerizable (Vinyl group) | High Risk: Can polymerize exothermically if mixed with oxidizers or initiators in waste drums. |
| Toxicity (GHS) | H302, H315, H319, H335 | Irritant to eyes/skin; Harmful if swallowed.[1][2] Treat as a potential neurotoxin.[3] |
| Storage | Light Sensitive, 2-8°C | Waste containers should be opaque or stored in a dark cabinet to prevent spontaneous polymerization. |
Expert Insight: Acrylamide derivatives can penetrate intact skin.[4] While specific permeation data for the 4-fluoro derivative is limited, standard protocol mandates assuming it behaves like the parent acrylamide—rapid transdermal absorption. Double-gloving (Nitrile) is required.
Waste Segregation & Compatibility
Proper segregation is the primary defense against waste container accidents.
The "Halogenated" Requirement
Because this molecule contains a Fluorine substituent, it must be incinerated in a facility equipped with scrubbers to neutralize Hydrogen Fluoride (HF) gas.
-
Correct Stream: Halogenated Organic Waste.
-
Incorrect Stream: Non-Halogenated Solvents (Risk of equipment corrosion at the disposal facility).
Reactivity Management
The vinyl group (
-
NEVER mix with: Peroxides, free-radical initiators (e.g., AIBN, Benzoyl Peroxide), or strong acids/bases in the waste container. These can trigger runaway polymerization, leading to container rupture.
-
Stabilization: If you have a large quantity (>50g) of pure material to dispose of, ensure it is mixed with a radical inhibitor (e.g., hydroquinone) or keep it in its original stabilized packaging.
Decision Matrix: Waste Classification
Figure 1: Logic flow for segregating N-(4-fluorophenyl)prop-2-enamide waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired stocks, surplus synthesis product.
-
PPE Verification: Don safety glasses, lab coat, and double nitrile gloves .[3] Wear a P95 respirator if handling outside a fume hood.
-
Primary Containment: Keep the material in its original vial if possible. If transferring, place the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the primary container into a clear plastic zip-lock bag (double containment) to prevent contamination of the waste bin.
-
Storage: Move to the satellite accumulation area. Store away from light and heat sources.[4]
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures, HPLC effluent.
-
Compatibility Check: Ensure the waste carboy is designated for Halogenated Solvents .
-
Solvent Assessment: Verify the carboy does NOT contain oxidizing agents (nitric acid, peroxides).
-
Transfer: Pour liquid through a funnel inside a fume hood. Avoid splashing.
-
Rinsing: Rinse the original vessel with a small amount of compatible solvent (e.g., dichloromethane or acetone) and add the rinse to the waste carboy.
-
Closure: Cap the carboy immediately. Do not leave open funnels in waste containers (prevents evaporation and inhalation hazards).
Protocol C: Decontamination of Glassware & Spills
For acrylamides, simple washing is often insufficient. Chemical deactivation is recommended for trace residues to prevent accidental exposure to cleaning staff.
The Polymerization Method (In-Situ Deactivation):
-
Prepare a solution of 1.6% Potassium Persulfate and 1.6% Sodium Metabisulfite in water.[8][9]
-
Apply this solution to the contaminated surface or glassware.
-
Allow to sit for 30 minutes. This initiates polymerization, converting the toxic monomer into a safer, insoluble polymer.
-
Rinse the polymerized residue with water. The solid polymer can often be disposed of as general trash (verify with local EHS), while the rinse water goes to liquid waste.
Emergency Spill Response
Scenario: You have dropped a vial of N-(4-fluorophenyl)prop-2-enamide powder on the floor.
Critical Rule: Do not dry sweep. This generates neurotoxic dust.
Figure 2: Wet-method spill response workflow to prevent aerosolization.
Detailed Cleanup Steps:
-
Isolate: Mark the area.
-
Dampen: Gently lay paper towels soaked in water (or acetone if the floor is compatible) over the powder. This prevents dust from becoming airborne.[1][6][7]
-
Collect: Wipe up the powder/towel mixture.[9] Place into a hazardous waste bag.
-
Wash: Clean the area 3 times with soap and water.
-
Disposal: The paper towels and gloves used for cleanup are now Hazardous Waste . Do not throw them in the regular trash.
References
-
University of Wyoming Safety. (n.d.). Acrylamide Handling and Disposal Guidelines. Retrieved January 29, 2026, from [Link]
Sources
Personal protective equipment for handling N-(4-fluorophenyl)prop-2-enamide
Executive Safety Summary: The "Covalent Warhead" Protocol
Context: N-(4-fluorophenyl)prop-2-enamide is not merely a generic organic solid; it is a functionalized acrylamide . In drug discovery, this structural motif is often utilized as a "warhead" for targeted covalent inhibitors (TCIs), designed to form permanent bonds with cysteine residues on target proteins.
The Critical Insight: The very feature that makes this molecule useful in medicinal chemistry—its electrophilic reactivity (Michael acceptor)—is what dictates its safety profile. It does not just irritate; it alkylates . It has the potential to covalently modify your own biological proteins, leading to severe sensitization, cumulative toxicity, and potential genotoxicity.
Operational Directive: Treat this compound with the same containment rigor as a cytotoxic agent or a potent sensitizer. Standard "lab coat and glasses" protocols are insufficient.
Hazard Architecture & Risk Logic
To select the right PPE, we must understand the mechanism of hazard.
| Hazard Class | Mechanism | Consequence |
| Skin Sensitizer (Cat 1) | The acrylamide moiety ( | Irreversible immune priming. Future exposure (even trace amounts) triggers severe dermatitis or anaphylaxis. |
| Acute Toxicity | 4-Fluoroaniline metabolite potential. | Potential for methemoglobinemia (interference with oxygen transport) and neurotoxicity. |
| Inhalation Risk | Fine crystalline dust acts as a direct respiratory alkylator. | Pulmonary fibrosis risk; mucous membrane destruction. |
The PPE Matrix: A Self-Validating Barrier System
We do not rely on a single layer of protection. We use a Redundant Barrier System where the failure of one layer does not result in exposure.
A. Hand Protection (The Critical Zone)
Standard nitrile gloves are permeable to acrylamides over time.
-
Primary Layer (Inner): 4 mil Nitrile (Examination Grade). Acts as the skin's second skin.
-
Secondary Layer (Outer): 5-8 mil Nitrile (Long Cuff).
-
Why: Acrylamides can permeate thin nitrile in <15 minutes. The outer glove is the "sacrificial" layer.
-
Protocol: Change outer gloves immediately after weighing or if any splash occurs. Change both pairs every 60 minutes of continuous handling.
-
-
Validation: "The Grip Test." If your outer gloves feel tacky or the inner gloves show sweat accumulation that isn't sweat (solvent breakthrough), the barrier is compromised.
B. Respiratory & Body Protection
-
Respiratory: Handling must occur in a certified Fume Hood.
-
Solid Phase: If weighing outside a hood (strongly discouraged) or in a shared hood with turbulence, wear an N95 or P100 respirator to protect against micro-dust.
-
-
Body:
-
Standard Lab Coat (Buttoned).
-
Tyvek® Arm Sleeves (Mandatory): The gap between the glove cuff and the lab coat sleeve is the #1 exposure point for acrylamides. Sleeves bridge this gap.
-
C. PPE Decision Diagram
Caption: Logic flow for selecting PPE based on the physical state of N-(4-fluorophenyl)prop-2-enamide.
Operational Protocol: Weighing & Solubilization
Objective: Contain the "dust cloud" and prevent surface contamination.
Step 1: Preparation
-
Verify Fume Hood flow (Face velocity > 0.5 m/s).
-
Don PPE: Inner gloves -> Lab Coat -> Tyvek Sleeves -> Outer Gloves (tucked over sleeves).
-
Prepare a "Quench Station" inside the hood (see Section 5).
Step 2: The Weighing (Static Control)
-
The Problem: Acrylamide derivatives are often fluffy, electrostatic solids that "jump."
-
The Fix: Use an anti-static gun on the weighing boat and spatula before touching the compound.
-
Technique: Never weigh directly on the balance pan. Place the balance inside the hood if possible. If not, tare a sealed vial, add solid inside the hood, seal, and then weigh.
Step 3: Solubilization (The Containment Step)
-
Dissolve the solid immediately. Once in solution (e.g., DMSO or DCM), the inhalation risk drops, but the skin absorption risk increases.
-
Labeling: Mark all flasks clearly with "TOXIC: ALKYLATING AGENT."
Decontamination & Disposal: The "Chemical Kill"
You cannot simply wash this away.[1] You must chemically destroy the reactive warhead.
The Chemistry: The acrylamide double bond is susceptible to nucleophilic attack. We use this to our advantage to "quench" the toxicity.
Decontamination Solution (The "Quench Mix"):
-
Composition: 10% Bleach (Sodium Hypochlorite) OR a solution of 5% Sodium Thiosulfate (thiol scavenger).
-
Mechanism:
-
Bleach: Oxidizes the double bond and the aniline moiety.
-
Thiosulfate:[2] Acts as a "dummy target," binding to the Michael acceptor so it cannot bind to you.
-
Workflow for Spills/Glassware:
-
Glassware: Rinse with solvent (acetone) into a dedicated waste container. Then, soak glassware in the "Quench Mix" for 30 minutes before standard washing.
-
Surface Spills:
Disposal Workflow Diagram
Caption: Proper segregation and labeling workflow for acrylamide derivative waste.
Emergency Response
-
Eye Contact: Flush for 15 minutes minimum.[1][2] The compound is an irritant, but the concern is corneal clouding.
-
Skin Contact:
-
Peel, Don't Pull: Remove gloves by peeling them inside out to trap the chemical.
-
Wash: Soap and water for 15 minutes. Do not use alcohol/ethanol (this enhances skin absorption).
-
Report: Consult a physician. Mention "Acrylamide derivative exposure."
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Acrylamide: Systemic Toxicant and Carcinogen.[1] Centers for Disease Control and Prevention. [Link]
-
Friedman, M. (2003). Chemistry, Biochemistry, and Safety of Acrylamide.[7] A Review. Journal of Agricultural and Food Chemistry. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Acrylamides.[1][2][4][5][8][9][Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Acrylamide.[1][2][8][9][10][Link]
Sources
- 1. nj.gov [nj.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. snf.com [snf.com]
- 5. ethz.ch [ethz.ch]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Chemistry, biochemistry, and safety of acrylamide. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Acrylamide [cdc.gov]
- 10. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
